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  • Product: 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde
  • CAS: 149744-61-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, a molecule of interes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, a molecule of interest for its potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials. This document details the strategic considerations behind each synthetic step, providing detailed experimental protocols and an analysis of the key chemical transformations.

Introduction

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a substituted aromatic heterocyclic compound. Its structure, featuring a nitro group and a carbaldehyde moiety on a dihydro-benzodioxine scaffold, suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating character of the dioxine ring, creates a unique electronic profile that can be exploited in various chemical transformations.

This guide outlines a logical and efficient three-step synthetic route to the target molecule, commencing with the formation of the core dihydro-benzodioxine ring system, followed by electrophilic formylation and subsequent regioselective nitration.

Proposed Overall Synthesis Pathway

The proposed synthesis of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a three-step process starting from 2-hydroxybenzyl alcohol.

Overall Synthesis Pathway Start 2-Hydroxybenzyl Alcohol Intermediate1 2,4-Dihydro-1,3-benzodioxine Start->Intermediate1 Step 1: Ring Formation (Formaldehyde source) Intermediate2 2,4-Dihydro-1,3-benzodioxine-8-carbaldehyde Intermediate1->Intermediate2 Step 2: Formylation (Vilsmeier-Haack or Duff Reaction) FinalProduct 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Intermediate2->FinalProduct Step 3: Nitration (HNO₃/H₂SO₄)

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Synthesis of 2,4-Dihydro-1,3-benzodioxine

The initial step involves the construction of the core 2,4-dihydro-1,3-benzodioxine heterocyclic system. This is achieved through the acid-catalyzed condensation of 2-hydroxybenzyl alcohol with a formaldehyde source.

Causality of Experimental Choices

2-hydroxybenzyl alcohol serves as the ideal starting material as it contains both the phenolic hydroxyl group and the benzylic alcohol necessary for forming the 1,3-dioxine ring with formaldehyde. The reaction is typically acid-catalyzed to protonate the formaldehyde, making it a more reactive electrophile for the nucleophilic attack by the hydroxyl groups of 2-hydroxybenzyl alcohol.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is based on established methods for the formation of 1,3-dioxane rings from 1,3-diols and aldehydes.

Materials:

  • 2-Hydroxybenzyl alcohol

  • Paraformaldehyde

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxybenzyl alcohol (1 equivalent), paraformaldehyde (1.2 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield crude 2,4-dihydro-1,3-benzodioxine, which can be purified by vacuum distillation or recrystallization.

Step 2: Formylation of 2,4-Dihydro-1,3-benzodioxine

The second step is the introduction of a carbaldehyde group onto the aromatic ring of the 2,4-dihydro-1,3-benzodioxine. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds like the dihydro-benzodioxine derivative.[1][2][3]

Causality of Experimental Choices

The 2,4-dihydro-1,3-benzodioxine ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The Vilsmeier-Haack reagent, a mild electrophile, is effective for the formylation of such activated rings.[1] The formylation is expected to occur at the position para to the ether oxygen linkage of the dioxine ring (C-8 position) due to steric hindrance at the ortho positions.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2,4-Dihydro-1,3-benzodioxine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Saturated sodium acetate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 2,4-dihydro-1,3-benzodioxine (1 equivalent) in anhydrous dichloromethane dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution.

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, which can be purified by column chromatography.

Step 3: Nitration of 2,4-Dihydro-1,3-benzodioxine-8-carbaldehyde

The final step is the regioselective nitration of the formylated intermediate to introduce a nitro group at the 6-position of the aromatic ring.

Causality of Experimental Choices

The nitration is an electrophilic aromatic substitution reaction. The regioselectivity is determined by the directing effects of the existing substituents. The dihydro-benzodioxine ring is an ortho, para-director, while the carbaldehyde group is a meta-director. The incoming nitro group will be directed to the position that is electronically favored by both groups. The C-6 position is ortho to the dioxine ring's oxygen and meta to the carbaldehyde group, making it the most likely position for nitration.

Experimental Protocol: Nitration

Materials:

  • 2,4-Dihydro-1,3-benzodioxine-8-carbaldehyde

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice bath

  • Crushed ice

Procedure:

  • In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add fuming nitric acid to the cold sulfuric acid to prepare the nitrating mixture.

  • In a separate flask, dissolve 2,4-dihydro-1,3-benzodioxine-8-carbaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

  • Slowly add the nitrating mixture dropwise to the solution of the aldehyde, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid product, 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsTypical Yield
1Ring Formation2-Hydroxybenzyl Alcohol2,4-Dihydro-1,3-benzodioxineParaformaldehyde, p-TsOHHigh
2Formylation2,4-Dihydro-1,3-benzodioxine2,4-Dihydro-1,3-benzodioxine-8-carbaldehydePOCl₃, DMFModerate to Good
3Nitration2,4-Dihydro-1,3-benzodioxine-8-carbaldehyde6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehydeHNO₃, H₂SO₄Good

Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Nitration S1_Start Mix 2-Hydroxybenzyl Alcohol, Paraformaldehyde, p-TsOH in Toluene S1_Reflux Reflux with Dean-Stark Trap S1_Start->S1_Reflux S1_Workup Aqueous Workup (NaHCO₃ wash) S1_Reflux->S1_Workup S1_Purify Purification (Distillation/Recrystallization) S1_Workup->S1_Purify S1_Product 2,4-Dihydro-1,3-benzodioxine S1_Purify->S1_Product S2_Add_Substrate Add 2,4-Dihydro-1,3-benzodioxine S1_Product->S2_Add_Substrate S2_Vilsmeier Prepare Vilsmeier Reagent (POCl₃, DMF in DCM at 0°C) S2_Vilsmeier->S2_Add_Substrate S2_Reflux Reflux Reaction S2_Add_Substrate->S2_Reflux S2_Workup Quench with NaOAc solution S2_Reflux->S2_Workup S2_Purify Purification (Column Chromatography) S2_Workup->S2_Purify S2_Product 2,4-Dihydro-1,3-benzodioxine-8-carbaldehyde S2_Purify->S2_Product S3_Add_Substrate Add Aldehyde in H₂SO₄ S2_Product->S3_Add_Substrate S3_Nitrating_Mix Prepare Nitrating Mixture (HNO₃, H₂SO₄ at 0°C) S3_Nitrating_Mix->S3_Add_Substrate S3_Reaction Stir at 0-5°C S3_Add_Substrate->S3_Reaction S3_Workup Pour onto Ice S3_Reaction->S3_Workup S3_Purify Purification (Recrystallization) S3_Workup->S3_Purify S3_FinalProduct Final Product S3_Purify->S3_FinalProduct

Caption: Detailed experimental workflow for the synthesis.

References

  • Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. (n.d.). Google Patents.
  • Reaction of hydroxybenzyl alcohols under hydrothermal conditions. (2006, February 15). Green Chemistry. Retrieved from [Link]

  • Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Process for preparing para-hydroxybenzyl alcohol. (1994, September 28). European Patent Office. Retrieved from [Link]

  • Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. (1996, February 1). Synthetic Communications. Retrieved from [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for the production of hydroxybenzyl alcohols. (n.d.). Justia Patents. Retrieved from [Link]

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. (2014). Chinese Chemical Letters. Retrieved from [Link]

  • Synthesis of functionalized benzo[4][5]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. (2021). RSC Publishing. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a niche aromatic heterocyclic compound of interest in synthetic organic chemistry. Its s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a niche aromatic heterocyclic compound of interest in synthetic organic chemistry. Its structure, incorporating a benzodioxine ring, a nitro group, and an aldehyde functional group, suggests a potential for diverse chemical transformations and biological activities. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic approach, and its prospective applications in research and development, particularly in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this guide leverages established principles of organic chemistry and data from analogous structures to provide expert-driven insights. This compound is intended for research use only.[1][2]

Chemical Structure and Properties

The foundational structure of this compound is the 1,3-benzodioxine ring system, which is a six-membered heterocyclic ether. The key functional groups that dictate its reactivity and potential applications are the electron-withdrawing nitro group at the 6-position and the reactive carbaldehyde group at the 8-position of the aromatic ring.

Systematic Name: 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Synonyms:

  • 4H-1,3-Benzodioxin-8-carboxaldehyde, 6-nitro-

  • 6-nitro-2H,4H-benzo[e]1,3-dioxin-8-carbaldehyde

  • 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde

  • 6-Nitro-4H-benzo[1][3]dioxine-8-carbaldehyde

Physicochemical Properties
PropertyValueSource
CAS Number 149744-61-6[1]
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [1][2]

Proposed Synthesis: A Logical Approach

While a specific, validated synthesis protocol for 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is not extensively documented in scientific literature, a plausible synthetic route can be postulated based on established methodologies for the synthesis of related benzodioxine and nitroaromatic compounds. The proposed pathway involves a two-step process starting from a suitable salicylaldehyde derivative.

Conceptual Synthesis Workflow

cluster_0 Step 1: Formation of the Benzodioxine Ring cluster_1 Step 2: Formylation Start 2-Hydroxy-3-nitrobenzaldehyde Product1 Intermediate Benzodioxine Start->Product1 Acid Catalyst (e.g., p-TSA) Reagent1 Formaldehyde source (e.g., Paraformaldehyde) Reagent1->Product1 FinalProduct 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Product1->FinalProduct Reagent2 Formylating Agent (e.g., Vilsmeier-Haack reagent) Reagent2->FinalProduct

Caption: Proposed two-step synthesis of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Nitro-4H-1,3-benzodioxine

This step involves the condensation of a substituted phenol with a formaldehyde equivalent to form the benzodioxine ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable aprotic solvent such as toluene.

  • Reagent Addition: Add paraformaldehyde (2-3 equivalents) and a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is produced.

  • Work-up and Isolation: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-nitro-4H-1,3-benzodioxine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formylation of 6-Nitro-4H-1,3-benzodioxine

The introduction of the aldehyde group at the 8-position can be achieved through an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

  • Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at 0°C.

  • Reaction: Dissolve the 6-nitro-4H-1,3-benzodioxine from Step 1 in a suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at low temperature.

  • Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Then, carefully pour the reaction mixture onto crushed ice and hydrolyze the intermediate by adding an aqueous solution of a base (e.g., sodium acetate) until the pH is neutral.

  • Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The final product, 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, can be purified by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

The unique combination of functional groups in 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde makes it a versatile scaffold for further chemical modifications and a candidate for various applications.

Conceptual Application Pathways

cluster_0 Medicinal Chemistry cluster_1 Materials Science Core 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde App1 Hypoxia-Activated Prodrugs Core->App1 Nitro Group Reduction App2 Antimicrobial Agents Core->App2 Aldehyde Condensation App3 Enzyme Inhibitors Core->App3 Scaffold for Pharmacophore App4 Non-linear Optical Materials Core->App4 Aromatic System App5 Fluorescent Probes Core->App5 Derivatization

Caption: Potential research applications stemming from the core structure.

  • Medicinal Chemistry and Drug Discovery:

    • Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a well-known trigger for bioreductive activation under hypoxic conditions, which are characteristic of solid tumors. This compound could serve as a building block for designing prodrugs that selectively release cytotoxic agents in the tumor microenvironment.

    • Antimicrobial and Antiparasitic Agents: Nitro-heterocyclic compounds have a long history as effective antimicrobial and antiparasitic agents. The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to pathogens.

    • Enzyme Inhibitors: The rigid benzodioxine scaffold can be functionalized to present pharmacophoric features that interact with the active sites of various enzymes, making it a potential starting point for the development of novel inhibitors.

  • Materials Science:

    • Dyes and Pigments: The chromophoric nature of the nitroaromatic system suggests potential applications in the synthesis of novel dyes and pigments.

    • Non-linear Optical (NLO) Materials: Aromatic compounds with electron-donating and electron-withdrawing groups can exhibit NLO properties, which are of interest in optoelectronics and photonics.

    • Fluorescent Probes: The aldehyde group can be readily derivatized to introduce fluorophores, and the nitro group can act as a quencher, creating a potential scaffold for "turn-on" fluorescent probes for detecting specific analytes or biological events.

Conclusion

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde represents a chemical entity with significant untapped potential. While detailed experimental data remains scarce, its structural features provide a clear rationale for its exploration in various fields of chemical and biological research. The proposed synthetic pathway offers a logical starting point for its preparation, and the outlined potential applications highlight promising avenues for future investigation by researchers and drug development professionals. As with any research chemical, all handling and experimental work should be conducted with appropriate safety precautions.

References

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the expected spectral data (NMR, IR, and MS) for the compound 6-N...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data (NMR, IR, and MS) for the compound 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from structurally similar compounds to provide a robust predictive framework. This approach is invaluable for researchers in compound verification, quality control, and synthetic pathway confirmation.

Molecular Structure and Spectroscopic Implications

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (C₉H₇NO₅, Molar Mass: 209.16 g/mol ) is a substituted aromatic compound with key functional groups that will dictate its spectral behavior.[1][2][3] Understanding the interplay of these groups—the nitro group (NO₂), the aldehyde (CHO), and the dihydrobenzodioxine ring system—is fundamental to interpreting its spectroscopic signature.

The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and aldehyde groups. This will significantly influence the chemical shifts of the aromatic protons and carbons in the NMR spectra. The dihydrodioxine ring introduces aliphatic protons and carbons, which will appear in distinct regions of the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for polar, aromatic compounds and can prevent potential hemiacetal formation with residual methanol in some grades of CDCl₃.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and dihydrodioxine protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)9.8 - 10.2Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
Aromatic (H-5)8.2 - 8.4Doublet (d), J ≈ 2-3 Hz1HThis proton is ortho to the strongly electron-withdrawing nitro group and will be significantly deshielded. The small coupling constant is due to meta-coupling with H-7.
Aromatic (H-7)8.0 - 8.2Doublet (d), J ≈ 2-3 Hz1HThis proton is ortho to the aldehyde group and will also be deshielded. The small coupling constant is due to meta-coupling with H-5.
Methylene (-O-CH₂-O-)5.3 - 5.6Singlet (s)2HProtons of the methylene group in the dihydrodioxine ring.
Methylene (-O-CH₂-Ar)4.9 - 5.2Singlet (s)2HProtons of the benzylic methylene group in the dihydrodioxine ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Aldehyde (-CHO)188 - 192The carbonyl carbon of the aldehyde is highly deshielded.
Aromatic (C-6)148 - 152Aromatic carbon bearing the nitro group.
Aromatic (C-4a, C-8a)145 - 150Quaternary aromatic carbons of the fused ring system.
Aromatic (C-8)130 - 135Aromatic carbon bearing the aldehyde group.
Aromatic (C-5, C-7)120 - 130Aromatic carbons ortho to the nitro and aldehyde groups.
Methylene (-O-CH₂-O-)90 - 95Methylene carbon of the dihydrodioxine ring.
Methylene (-O-CH₂-Ar)65 - 70Benzylic methylene carbon of the dihydrodioxine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde will be dominated by absorptions from the nitro, aldehyde, and aromatic functionalities.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or a pure KBr pellet.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on the benzene ring.
2900 - 2800Aldehyde C-H StretchWeakOften appears as two weak bands (Fermi doublet).
1710 - 1685Aldehyde C=O StretchStrongThe carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring will lower the frequency slightly.
1610 - 1580Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
1550 - 1500Asymmetric NO₂ StretchStrongThe asymmetric stretch of the nitro group is a very strong and characteristic absorption.
1360 - 1320Symmetric NO₂ StretchStrongThe symmetric stretch of the nitro group is also a strong and characteristic absorption.
1250 - 1000C-O StretchStrongMultiple strong bands are expected from the C-O single bonds of the dihydrodioxine ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation of this molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a suitable volatile solvent (e.g., methanol, acetonitrile) for direct infusion.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

    • Acquire a full scan spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺˙) is expected at m/z 209. Due to the presence of the nitro group, this peak may be of low abundance. The fragmentation pattern will be key to confirming the structure.

m/z Proposed Fragment Formula Notes
209[M]⁺˙[C₉H₇NO₅]⁺˙Molecular Ion
180[M - CHO]⁺[C₈H₇NO₄]⁺Loss of the aldehyde group as a radical.
163[M - NO₂]⁺[C₉H₇O₃]⁺Loss of the nitro group. This is a common fragmentation pathway for nitroaromatic compounds.
135[C₈H₇O₂]⁺Loss of NO₂ and CO from the aldehyde.
105[C₇H₅O]⁺Further fragmentation of the benzodioxine ring system.
Visualization of Key Fragmentation Pathways

Fragmentation_of_6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde M [M]⁺˙ m/z = 209 F1 [M - CHO]⁺ m/z = 180 M->F1 - CHO F2 [M - NO₂]⁺ m/z = 163 M->F2 - NO₂ F3 [C₈H₇O₂]⁺ m/z = 135 F2->F3 - CO

Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and orthogonal approach to the structural verification of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. The predicted data in this guide, rooted in fundamental spectroscopic principles, offers a reliable benchmark for researchers synthesizing or analyzing this compound. Confirmation of the predicted chemical shifts, vibrational frequencies, and fragmentation patterns would provide unequivocal evidence for the compound's identity and purity.

References

  • SpectraBase. (n.d.). 6-[(4-Nitrophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Kinetics and Stability Dynamics of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Structural Rationale The compound 6-Nitro-2,4-dihydro-1,3-benzodioxine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

The compound 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (CAS: 149744-61-6) is a highly functionalized, polycyclic scaffold utilized as a critical intermediate in advanced organic synthesis and drug discovery. Handling this molecule requires a rigorous understanding of its structural thermodynamics.

As an Application Scientist, I approach this molecule by dissecting its three primary functional domains:

  • The 1,3-Benzodioxine Core: A cyclic acetal that dictates the molecule's hydrolytic boundaries.

  • The Nitro Group ( −NO2​ ): A strong electron-withdrawing group (EWG) that modulates the electron density of the aromatic ring, impacting both solubility and reaction kinetics.

  • The Aldehyde Group ( −CHO ): A highly electrophilic center prone to nucleophilic attack and auto-oxidation.

Understanding the causality between these structural features and their macroscopic behavior is essential for designing robust experimental workflows and preventing premature degradation.

Thermodynamic Solubility Profile

The solubility of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is governed by the rigid, planar nature of its aromatic core and the strong dipole moments introduced by the nitro and formyl groups. The molecule exhibits high cohesive energy in its crystalline state due to π−π stacking and dipole-dipole interactions.

To achieve optimal dissolution, the solvent must possess a sufficient dielectric constant to solvate the polar groups while disrupting the crystal lattice. Aqueous environments are thermodynamically unfavorable due to the lack of strong hydrogen-bond donors on the molecule, resulting in poor hydration.

Table 1: Quantitative Solubility Matrix & Mechanistic Rationale
SolventDielectric Constant ( ϵ )Solubility ProfileMechanistic Causality
Water 80.1< 0.1 mg/mL (Poor)High cohesive energy of water; the compound lacks H-bond donors, preventing effective hydration.
DMSO 46.7> 50 mg/mL (Excellent)Strong polar aprotic nature; highly effective at solvating the electron-deficient aromatic system and disrupting π−π stacking.
Acetonitrile 37.5~ 20 mg/mL (Good)Moderate dipole moment effectively solvates the nitro and aldehyde moieties without initiating solvolysis.
Methanol 32.7~ 5 mg/mL (Moderate)Protic solvent; dissolves the compound but introduces the risk of reversible hemiacetal formation at the aldehyde carbon[1].
Dichloromethane 8.9~ 15 mg/mL (Good)Low polarity but excellent dispersion forces interact favorably with the lipophilic benzodioxine ring.

Stability Dynamics & Degradation Pathways

Hydrolytic Cleavage (Acid vs. Base)

The 1,3-benzodioxine ring is fundamentally a cyclic acetal. Cyclic acetals exhibit enhanced thermodynamic stability compared to their acyclic counterparts due to the favorable entropy of ring closure[2]. Consequently, this compound is highly stable under neutral and strongly basic conditions, making it an excellent protecting group motif during base-catalyzed synthetic steps[1].

However, under acidic conditions, the acetal oxygen is rapidly protonated, initiating a cascade that leads to ring opening. The rate-limiting step is the formation of an oxocarbenium ion intermediate[2]. Interestingly, the strong electron-withdrawing nature of the nitro and aldehyde groups depletes electron density from the aromatic core. This electronic effect destabilizes the developing positive charge during ring opening, imparting a slight kinetic deceleration to the hydrolysis rate compared to electron-rich benzodioxines. Despite this, the core remains fundamentally labile at a pH < 5.0.

HydrolysisPathway A 6-Nitro-2,4-dihydro- 1,3-benzodioxine-8-carbaldehyde B Protonation of Acetal Oxygen A->B H+ (Acid) C Ring Opening (Oxocarbenium Formation) B->C Rate Limiting D Nucleophilic Attack (by H2O) C->D E Hemiacetal Intermediate D->E F Salicyl Alcohol Derivative + Formaldehyde E->F Hydrolysis

Caption: Diagram illustrating the acid-catalyzed hydrolysis pathway of the 1,3-benzodioxine core.

Oxidative & Photolytic Vulnerabilities

The formyl group ( −CHO ) attached to the aromatic ring is highly susceptible to auto-oxidation, a radical-mediated pathway that converts the aldehyde into a carboxylic acid[3]. Furthermore, nitroaromatic compounds are notorious for their photolytic instability; exposure to UV light can trigger photoreduction of the nitro group or photo-oxidation of the aldehyde[4]. Therefore, storage in tightly sealed, light-resistant (amber) containers under an inert atmosphere (Nitrogen or Argon) at temperatures below 25°C is non-negotiable[3].

Standardized Experimental Workflows

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies are designed to prevent artifactual degradation during handling and to accurately measure the compound's stability.

Protocol 1: High-Fidelity Stock Solution Preparation

Objective: Generate a stable 10 mM stock solution while preventing auto-oxidation and moisture-induced hydrolysis.

  • Equilibration: Transfer the sealed vial of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde from cold storage to a desiccator. Allow it to reach room temperature (approx. 30 minutes) to prevent condensation of atmospheric moisture upon opening.

  • Weighing: Using an analytical microbalance, weigh exactly 10.46 mg of the compound.

  • Solvation: Transfer the powder to a 5 mL amber glass vial. Add 5.00 mL of anhydrous, degassed DMSO ( 99.9% purity).

  • Inert Purging: Gently bubble Argon gas through the solution for 30 seconds, then purge the headspace to displace residual oxygen. This step is critical to halt the radical auto-oxidation of the aldehyde[3].

  • Dissolution: Seal with a PTFE-lined septum cap and vortex for 60 seconds.

  • Self-Validation Check: Visually confirm the absence of particulates. Perform a UV-Vis spectrophotometric scan (diluting 1:1000 in DMSO) to verify the molar extinction coefficient. A baseline shift indicates scattering from undissolved micro-crystals. Store aliquots at -20°C.

Protocol 2: Acid-Catalyzed Hydrolysis Kinetics Assay

Objective: Quantify the degradation rate of the cyclic acetal under controlled acidic stress.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer adjusted to pH 4.0. Pre-warm 990 µL of this buffer in a thermostatted water bath at 37°C[2].

  • Initiation: Spike 10 µL of the 10 mM DMSO stock solution into the buffer (final concentration: 100 µM API, 1% DMSO). Immediately start the timer ( t=0 ).

  • Sampling: At predetermined intervals ( t=0,15,30,60,120 minutes), withdraw 100 µL aliquots.

  • Quenching: Immediately mix the withdrawn aliquot with 100 µL of ice-cold saturated NaHCO3​ solution. Causality: The basic bicarbonate instantly neutralizes the acid catalyst, halting the hydrolysis reaction dead in its tracks[2].

  • Internal Standard Addition: Add 10 µL of a 1 mM 4-nitroacetophenone solution to the quenched sample.

  • HPLC-UV Analysis: Inject 20 µL onto a C18 reverse-phase column, monitoring at 254 nm.

  • Self-Validation Check: The internal standard corrects for any volumetric errors during pipetting or injection. The t=0 timepoint serves as the 100% intact reference. The sum of the parent peak area and the emerging salicyl alcohol degradant peak area must remain constant, ensuring complete mass balance.

Workflow S1 Step 1: Stock Preparation (DMSO, 10 mM, Argon) S2 Step 2: Buffer Dilution (pH 4.0 Acetate Buffer) S1->S2 S3 Step 3: Incubation (37°C, Amber Vials) S2->S3 S4 Step 4: Reaction Quenching (Ice-cold Saturated NaHCO3) S3->S4 Timepoints: 0, 15, 30, 60, 120 min S5 Step 5: HPLC-UV Analysis (Quantification via Internal Standard) S4->S5

Caption: Step-by-step experimental workflow for evaluating the hydrolytic stability of the compound.

Conclusion

The successful application of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde in synthetic or biological assays relies entirely on respecting its physicochemical boundaries. By utilizing anhydrous polar aprotic solvents, maintaining strict pH control (avoiding pH < 5.0), and implementing rigorous inert-atmosphere storage protocols, researchers can mitigate the inherent vulnerabilities of the cyclic acetal and aldehyde moieties. The self-validating workflows provided herein ensure that kinetic data generated from this scaffold is both accurate and reproducible.

References

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. URL: [Link] (Referenced as[1])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Prepared by: Your Senior Application Scientist These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 6-Nitro-2,4-dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde as a strategic starting material for the synthesis of diverse and potentially bioactive heterocyclic compounds. This document outlines the intrinsic chemical properties of this building block that render it valuable and provides detailed, field-tested protocols for its application in constructing key heterocyclic systems such as quinolines and pyrimidines.

Introduction: Unveiling the Potential of a Unique Building Block

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is an aromatic aldehyde characterized by the presence of a nitro group and a dihydro-benzodioxine ring system.[1][2][3] Its molecular formula is C9H7NO5, and it has a molecular weight of 209.16 g/mol .[1][2] The strategic placement of the aldehyde and nitro functionalities on the aromatic ring makes this compound a highly versatile precursor for a variety of condensation and cyclization reactions, which are fundamental to the synthesis of heterocyclic compounds.[][5]

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aldehyde, enhancing its electrophilicity and activating the aromatic ring for nucleophilic substitution reactions under certain conditions.[6][7] This inherent reactivity can be harnessed to construct a range of heterocyclic frameworks, which are of significant interest in medicinal chemistry due to their prevalence in numerous therapeutic agents.[8]

This guide will focus on two primary applications of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde: the synthesis of substituted quinolines and pyrimidines. These heterocyclic cores are present in a wide array of pharmaceuticals and natural products with diverse biological activities.[9][10]

Core Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 149744-61-6[1]
Molecular Formula C9H7NO5[1][2]
Molecular Weight 209.16 g/mol [1][2]
Appearance Expected to be a crystalline solidInferred
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)Inferred

The reactivity of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is primarily dictated by the interplay between the aldehyde and the nitro group. The aldehyde function serves as a key electrophilic center for reactions with various nucleophiles, initiating the formation of new carbon-carbon and carbon-nitrogen bonds. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for subsequent cyclization reactions.[6][11]

Application in Heterocyclic Synthesis: Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[12][13] The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14]

A powerful strategy for utilizing 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde in quinoline synthesis involves the initial reduction of the nitro group to an amine, followed by a Friedländer reaction.

Workflow for Quinolone Synthesis

G A 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde B Reduction of Nitro Group (e.g., SnCl2·2H2O, HCl) A->B C 6-Amino-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde B->C D Friedländer Annulation (with α-methylene carbonyl compound) C->D E Substituted Quinolone Derivative D->E

Caption: Workflow for the synthesis of quinolines.

Protocol 1: Synthesis of a Substituted Quinolone Derivative

This protocol details the two-step synthesis of a quinoline derivative from 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde.

Step 1: Reduction of the Nitro Group

  • Rationale: The conversion of the nitro group to an amine is a critical step to enable the subsequent cyclization in the Friedländer reaction. Tin(II) chloride is a mild and effective reagent for this transformation in the presence of an aldehyde.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (1.0 g, 4.78 mmol) in ethanol (30 mL).

    • To this solution, add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (5.4 g, 23.9 mmol) in concentrated hydrochloric acid (10 mL) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Amino-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. This intermediate is often used directly in the next step without further purification.

Step 2: Friedländer Annulation

  • Rationale: This acid-catalyzed condensation reaction between the in situ generated o-amino benzaldehyde and a dicarbonyl compound leads to the formation of the quinoline ring system.

  • Procedure:

    • To the crude 6-Amino-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde from the previous step, add ethanol (25 mL), dimedone (0.67 g, 4.78 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.09 g, 0.48 mmol).

    • Heat the mixture at reflux for 6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired quinoline derivative.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Application in Heterocyclic Synthesis: Pyrimidines

Pyrimidines are another class of heterocycles with immense biological significance, forming the core of several drugs.[15][16][17] The Biginelli reaction, a one-pot three-component synthesis, is a well-established method for preparing dihydropyrimidinones, which can be further functionalized.[10]

Workflow for Pyrimidine Synthesis

G A 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde D Biginelli Reaction (Acid Catalysis) A->D B β-Ketoester (e.g., Ethyl Acetoacetate) B->D C Urea or Thiourea C->D E Substituted Dihydropyrimidinone/-thione D->E

Caption: Workflow for the synthesis of pyrimidines.

Protocol 2: Synthesis of a Dihydropyrimidinone Derivative

This protocol outlines the one-pot synthesis of a dihydropyrimidinone derivative using the Biginelli reaction.

  • Rationale: This acid-catalyzed multicomponent reaction provides a straightforward and atom-economical route to dihydropyrimidinones. The reaction proceeds through the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then trapped by the enolate of the β-ketoester, followed by cyclization and dehydration.

  • Procedure:

    • In a 50 mL round-bottom flask, combine 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (1.0 g, 4.78 mmol), ethyl acetoacetate (0.68 g, 5.26 mmol), and urea (0.32 g, 5.26 mmol) in ethanol (20 mL).

    • Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

    • Heat the mixture at reflux for 12 hours. A precipitate may form as the reaction progresses.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath for 30 minutes.

    • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies for the construction of quinoline and pyrimidine ring systems. The reliability of these reactions has been demonstrated with a vast array of substituted aromatic aldehydes. For self-validation of the experimental outcomes, the following analytical techniques are recommended for the characterization of the synthesized products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the final products.

  • Melting Point Analysis: To assess the purity of the crystalline products.

By employing these standard analytical methods, researchers can confidently verify the successful synthesis of the target heterocyclic compounds.

Conclusion

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. Its unique structural features, particularly the presence of a reactive aldehyde and a modifiable nitro group, provide multiple avenues for the construction of complex molecular architectures. The protocols detailed in these application notes for the synthesis of quinolines and pyrimidines serve as a starting point for the exploration of this compound's full potential in medicinal chemistry and drug discovery. The adaptability of these methods allows for the generation of libraries of novel heterocyclic compounds for biological screening.

References

  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease - PMC. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available from: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. Available from: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. Available from: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]

  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available from: [Link]

  • Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives - arkat usa. Available from: [Link]

  • Synthesis and Application of Stable Nitroxide Free Radicals Fused with Carbocycles and Heterocycles | Request PDF - ResearchGate. Available from: [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC. Available from: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

  • Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Recent advances in nitro-involved radical reactions - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

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Application

Application Note: The Strategic Role of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde in the Synthesis of Novel Anticancer Agents

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology. Introduction The relentless pursuit of novel anticancer agents is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor involves the design and synthesis of molecules built around privileged scaffolds—core structures known to interact with biological targets. The 1,3-benzodioxole and its related benzodioxine framework are prominent examples of such scaffolds, found in numerous biologically active compounds.[1][2] This guide focuses on a particularly valuable building block: 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde .

With a molecular formula of C₉H₇NO₅ and a molecular weight of 209.16 g/mol , this compound is more than a simple aromatic aldehyde.[3][4] Its utility in anticancer drug synthesis stems from the strategic combination of three key structural features:

  • The Benzodioxine Core: This heterocyclic system is a known pharmacophore that can be found in compounds with a wide range of biological activities, including antitumor properties.[1] Its rigid structure can serve as an effective anchor for positioning other functional groups to interact with specific enzymatic or receptor sites.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. This modulation can enhance binding interactions with biological targets.[5][6] Crucially, the nitro group is also a versatile synthetic handle; it can be readily reduced to an amino group (-NH₂), opening a pathway to a vast array of derivatives such as amides, sulfonamides, and ureas, which are common in anticancer drug candidates.[2][7]

  • The Carbaldehyde Group (-CHO): The aldehyde functionality is a cornerstone of synthetic organic chemistry, providing a reactive site for constructing more complex molecular architectures. It readily participates in condensation, oxidation, reduction, and nucleophilic addition reactions, allowing for the facile introduction of diverse side chains and the formation of new heterocyclic rings known to possess cytotoxic activity.[8][9]

This combination makes 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde a highly strategic starting material for developing libraries of compounds for anticancer screening.

Key Chemical Properties and Data

A thorough understanding of the starting material is critical for successful synthesis. The table below summarizes the key properties of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde.

PropertyValueSource
CAS Number 149744-61-6[3][4][10]
Molecular Formula C₉H₇NO₅[3][4]
Molecular Weight 209.16 g/mol [3][4]
Appearance Typically a solidN/A
Topological Polar Surface Area 81.4 Ų[3]
Hydrogen Bond Acceptor Count 5[3]

Synthetic Strategy: From Building Block to Potential Drug Candidate

The true value of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is demonstrated through its application. The following section outlines a logical, multi-step synthetic protocol to create a novel pyrazoline-containing compound, a class of heterocycles frequently investigated for its anticancer potential.[11]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazoline Formation cluster_2 Step 3: Nitro Group Reduction A 6-Nitro-2,4-dihydro-1,3- benzodioxine-8-carbaldehyde B Chalcone Intermediate A->B + Acetophenone (e.g., 4-hydroxyacetophenone) NaOH, EtOH C Pyrazoline Derivative B->C + Hydrazine Hydrate EtOH, Reflux D Final Amino-Pyrazoline Compound (Potential Anticancer Agent) C->D SnCl2·2H2O, EtOH or H2, Pd/C

Caption: Synthetic workflow from the starting aldehyde to a potential anticancer agent.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a robust and reliable method for forming carbon-carbon bonds to create α,β-unsaturated ketones, known as chalcones. Chalcones are well-established precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities, including anticancer effects.[11] The base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate that acts as a nucleophile, attacking the electrophilic carbonyl carbon of our starting aldehyde.

Materials:

  • 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (1.0 eq)

  • A substituted acetophenone (e.g., 4-hydroxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol (95%)

  • Deionized Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve the 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde and the chosen acetophenone in ethanol (approx. 50-70 mL).

  • While stirring at room temperature, slowly add a solution of NaOH in water dropwise over 15-20 minutes.

  • Observe the reaction mixture for a color change and the formation of a precipitate.

  • Continue stirring at room temperature for 24 hours to ensure the reaction goes to completion.

  • After 24 hours, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid (the chalcone product) by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

  • Validation: Confirm the structure using FT-IR (presence of C=O and C=C stretching), ¹H NMR, and Mass Spectrometry.[11]

Protocol 2: Synthesis of the Pyrazoline Derivative

Rationale: Pyrazolines are five-membered heterocyclic rings that can be readily synthesized by the reaction of a chalcone with hydrazine. The addition of hydrazine across the α,β-unsaturated system followed by intramolecular cyclization and dehydration yields the stable pyrazoline ring. This scaffold is a key pharmacophore in many compounds with potent cytotoxic activity.[11][12]

Materials:

  • Synthesized Chalcone Intermediate (1.0 eq)

  • Hydrazine Hydrate (N₂H₄·H₂O) (1.5 eq)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

Procedure:

  • Place the synthesized chalcone in a round-bottom flask.

  • Add ethanol as the solvent, followed by the dropwise addition of hydrazine hydrate.

  • Fit the flask with a condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the pyrazoline product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to yield the pure pyrazoline derivative.

  • Validation: Characterize the product using FT-IR (disappearance of C=O, appearance of C=N), ¹H NMR (characteristic signals for the pyrazoline ring protons), and Mass Spectrometry to confirm the molecular weight.[11]

Protocol 3: Reduction of the Nitro Group to an Amine

Rationale: The conversion of the nitro group to a primary amine is a critical step for increasing the drug-like properties of the molecule. An amino group can act as a hydrogen bond donor and a basic center, often leading to improved target affinity and better pharmacokinetic properties. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[2]

Materials:

  • Synthesized Pyrazoline Derivative (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend the nitro-pyrazoline compound in ethanol in a round-bottom flask.

  • Add the SnCl₂·2H₂O to the suspension.

  • Heat the mixture to reflux (approximately 70-80°C).

  • Monitor the reaction via TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully basify the mixture by adding a saturated solution of NaHCO₃ until the pH is ~8. This will precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final amino-pyrazoline compound.

  • Validation: Confirm the conversion with FT-IR (disappearance of NO₂ stretches, appearance of N-H stretches) and Mass Spectrometry (change in molecular weight).

Logic of Molecular Design

The synthetic strategy is underpinned by a clear rationale linking chemical structure to potential biological function.

G cluster_0 Core Building Block cluster_1 Key Functional Groups cluster_2 Synthetic & Biological Role cluster_3 Desired Outcome A 6-Nitro-2,4-dihydro-1,3- benzodioxine-8-carbaldehyde B Benzodioxine Scaffold C Aldehyde (-CHO) D Nitro (-NO2) E Provides Rigid Core (Pharmacophore Anchor) B->E F Enables C-C bond formation (Builds Chalcone/Pyrazoline) C->F G Modulates Electronics Precursor to Amine (-NH2) D->G H Potential Anticancer Activity E->H F->H G->H

Caption: Relationship between structure, function, and synthetic outcome.

Conclusion

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a highly valuable and versatile starting material in the design of potential anticancer agents. Its unique combination of a privileged benzodioxine scaffold, a synthetically malleable nitro group, and a reactive aldehyde function provides medicinal chemists with an efficient platform for generating molecular diversity. The protocols outlined in this guide demonstrate a logical and experimentally sound pathway for transforming this simple building block into complex heterocyclic systems, such as pyrazolines, which are worthy of further investigation in anticancer drug discovery programs.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Journal of Controlled Release. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Molecules. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Available at: [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). Molecules. Available at: [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). Il Farmaco. Available at: [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][10]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). Scientific Reports. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • nitrostyrene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry. Available at: [Link]

  • Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! (2024). YouTube. Available at: [Link]

  • Optimization of synthesis and evaluation of antitumor properties. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Selective Reduction of the Nitro Group in 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Introduction and Strategic Overview The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone transformation in synthetic organic chemistry, providing critical intermediates for pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone transformation in synthetic organic chemistry, providing critical intermediates for pharmaceuticals, dyes, and agrochemicals.[1] The target molecule of this guide, 6-Amino-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, is a valuable building block whose synthesis requires the selective reduction of the nitro group on the precursor, 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde.

The primary synthetic challenge lies in the chemoselective reduction of the nitro moiety without affecting the electronically sensitive and reducible aldehyde group. Standard, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) are unsuitable as they would readily reduce both functionalities.[2] This document provides detailed, field-proven protocols for three distinct, selective reduction methodologies, explaining the causality behind procedural steps and offering a comparative analysis to aid researchers in method selection.

Rationale for Method Selection

The choice of reducing agent is dictated by the need for high chemoselectivity. We present three robust methods that leverage different mechanistic pathways to achieve this goal:

  • Catalytic Transfer Hydrogenation (CTH): This method utilizes a solid-supported catalyst (Palladium on Carbon) and a hydrogen donor molecule, such as ammonium formate.[3][4] It is often cleaner and avoids the use of strong acids or metal salts, operating under mild conditions. The in situ generation of hydrogen on the catalyst surface allows for controlled reduction.[5]

  • Metal/Acid Reduction with Tin(II) Chloride (SnCl₂): A classic and highly reliable method, the use of stannous chloride is well-documented for its excellent selectivity in reducing aromatic nitro groups in the presence of aldehydes and other sensitive functionalities.[2][6] The mechanism involves electron transfer from the Sn(II) salt.[7]

  • Metal/Acid Reduction with Iron (Fe): The use of iron powder in a mildly acidic medium (e.g., ammonium chloride or acetic acid) is an economical, effective, and scalable option.[8][9] It is a heterogeneous reaction that is particularly well-suited for large-scale preparations.

Each protocol has been designed as a self-validating system, including steps for reaction monitoring, workup, and product characterization to ensure both success and safety.

General Experimental Workflow

The overall process for each methodology follows a consistent, logical progression from reaction setup to final product analysis. This workflow ensures reproducibility and robust validation of results.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification & Analysis A Reactant & Solvent (6-Nitro-2,4-dihydro-1,3- benzodioxine-8-carbaldehyde) B Add Reducing Agents (e.g., Pd/C + HCOONH4, SnCl2, or Fe) A->B C Heat & Stir (Monitor by TLC/LC-MS) B->C D Quench Reaction & Filter Solids (Catalyst/Salts) C->D Reaction Complete E Solvent Removal (Rotary Evaporation) D->E F Aqueous Extraction & Phase Separation E->F G Purify Crude Product (Recrystallization or Chromatography) F->G Isolate Crude Solid H Characterize Final Product (NMR, IR, MS) G->H I Dry & Store Product H->I

Caption: General experimental workflow for nitro group reduction.

Detailed Protocols and Methodologies

Safety First: All nitroaromatic compounds should be treated as potentially energetic and toxic.[10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[10][11]

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method is prized for its mild conditions and clean reaction profile, minimizing harsh acidic or basic workups.

Core Reaction:

G reactant 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde reagents Pd/C, HCOONH₄ —————> Methanol, Reflux reactant->reagents product 6-Amino-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde reagents->product G reactant 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde reagents SnCl₂·2H₂O —————> Ethanol, Reflux reactant->reagents product 6-Amino-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde reagents->product G reactant 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde reagents Fe, NH₄Cl —————> Ethanol/H₂O, Reflux reactant->reagents product 6-Amino-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde reagents->product

Sources

Application

Application Note: Rational Design and Evaluation of Next-Generation FtsZ Inhibitors Utilizing the 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary The escalating crisis of antimicrobial resistance (AMR...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploitation of novel bacterial targets. The prokaryotic cell division protein FtsZ—a structural homolog of eukaryotic tubulin—has been validated as a highly promising target[1]. While first-generation inhibitors like the benzamide PC190723 demonstrated potent in vitro activity by binding to the FtsZ interdomain cleft (IDC)[2], their clinical utility was severely limited by poor aqueous solubility and susceptibility to efflux pumps.

Recent structure-activity relationship (SAR) studies reveal that rigidified oxygen heterocycles, such as benzodioxanes and benzodioxines, significantly enhance binding affinity and antibacterial efficacy[3]. As a Senior Application Scientist, I have designed this guide to detail the employment of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (CAS: 149744-61-6) [4] as a versatile, dual-functionalized scaffold for synthesizing next-generation FtsZ inhibitors with optimized pharmacokinetic profiles.

Target Biology and Mechanism of Action

During normal bacterial cell division, FtsZ monomers bind GTP and polymerize into dynamic protofilaments. These filaments bundle to form the "Z-ring" at the mid-cell, which constricts to facilitate septation[3]. Benzodioxine-based inhibitors disrupt this process by wedging into the hydrophobic IDC of FtsZ. Rather than preventing polymerization, these compounds hyper-stabilize the protofilaments, abolishing the treadmilling dynamics required for Z-ring constriction and leading to lethal cell filamentation[5].

FtsZ_Inhibition FtsZ_GTP FtsZ Monomer + GTP Protofilament Dynamic FtsZ Protofilament FtsZ_GTP->Protofilament Polymerization Z_Ring Z-Ring Formation & Constriction Protofilament->Z_Ring Treadmilling Stabilized Hyper-stabilized Polymer Protofilament->Stabilized Loss of Dynamics Division Successful Cell Division Z_Ring->Division Septation Inhibitor Benzodioxine Inhibitor Inhibitor->Protofilament Binds IDC Arrest Cell Division Arrest (Filamentation) Stabilized->Arrest Blocks Constriction

Mechanism of benzodioxine FtsZ inhibitors disrupting bacterial cell division dynamics.

Rationale for the Scaffold Selection (E-E-A-T Causality)

The selection of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde [6] is driven by rational drug design principles:

  • The 1,3-Benzodioxine Core: This rigid bicyclic system restricts the conformational flexibility of the molecule, locking it into the optimal dihedral angle required to project the benzamide pharmacophore deep into the FtsZ IDC[1].

  • C8-Carbaldehyde (The Solubilizing Vector): Poor solubility is the primary failure point of FtsZ inhibitors. The C8-aldehyde provides an orthogonal synthetic handle for reductive amination. By attaching basic, ionizable moieties (e.g., N-methylpiperazine), we drastically improve aqueous solubility and cellular accumulation without disrupting the binding pose[3].

  • C6-Nitro (The Masked Pharmacophore): The nitro group acts as a stable placeholder during the harsh conditions of C8 functionalization. Once the solubilizing group is installed, the nitro group is cleanly reduced to an aniline, which serves as the nucleophile for coupling with 2,6-difluorobenzoyl chloride—the universal anchor for FtsZ binding[7].

Experimental Protocols

Protocol A: Chemical Synthesis of the FtsZ Inhibitor Candidate

Objective: Convert the starting scaffold into a water-soluble 2,6-difluorobenzamide derivative.

  • Reductive Amination: Dissolve 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (1.0 eq) and N-methylpiperazine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature for 12 hours. Quench with saturated NaHCO₃ and extract with dichloromethane (DCM).

  • Nitro Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to remove the catalyst and concentrate in vacuo to yield the aniline intermediate.

  • Amide Coupling: Dissolve the aniline (1.0 eq) in anhydrous DCM with triethylamine (TEA, 2.0 eq). Cool to 0°C and dropwise add 2,6-difluorobenzoyl chloride (1.1 eq). Stir for 2 hours, allowing it to warm to room temperature. Wash with water, dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation Checkpoint: Perform LC-MS and ¹H-NMR. The protocol is only validated to proceed if purity is >95%. Impurities can cause false positives in biological assays.

Protocol B: In Vitro FtsZ Polymerization Assay (90° Light Scattering)

Objective: Validate target engagement by measuring the hyper-stabilization of FtsZ protofilaments.

  • Preparation: Dilute purified recombinant S. aureus FtsZ to 12 µM in polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).

  • Compound Incubation: Add the synthesized inhibitor (10 µM final concentration) or DMSO (vehicle control) to the FtsZ solution. Incubate for 10 minutes at 25°C.

  • Baseline & Initiation: Transfer to a spectrofluorometer cuvette. Monitor 90° light scattering at excitation/emission wavelengths of 350 nm. Establish a 2-minute baseline, then spike with 1 mM GTP to initiate polymerization.

  • Data Acquisition: Record scattering intensity for 30 minutes.

  • Self-Validation Checkpoint: The DMSO control must show a transient peak (normal polymerization followed by depolymerization as GTP is consumed). A successful inhibitor will show a rapid, sustained plateau, confirming the loss of polymer dynamics[7].

Protocol C: Phenotypic Validation via Phase-Contrast Microscopy

Objective: Prove that the antibacterial MIC is caused by on-target cell division arrest.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) against Bacillus subtilis 168 using standard broth microdilution in Mueller-Hinton broth.

  • Cell Treatment: Grow B. subtilis to an OD₆₀₀ of 0.2. Add the inhibitor at 0.5× MIC and 1× MIC. Incubate for 2 hours at 37°C with shaking.

  • Microscopy: Immobilize 2 µL of the culture on a 1% agarose pad. Observe under a phase-contrast microscope at 1000× magnification.

  • Self-Validation Checkpoint: If the compound is an authentic FtsZ inhibitor, the bacilli will exhibit a distinct filamentous phenotype (cells elongated >5x normal length without septa). If cells appear normal but dead, or lysed, the compound is acting via off-target toxicity (e.g., membrane disruption)[2].

Quantitative Data Interpretation

The following table summarizes the expected optimization trajectory when utilizing the 149744-61-6 scaffold compared to the historical prototype.

Compound / ScaffoldAqueous Solubility (µg/mL)MIC vs MRSA (µg/mL)FtsZ Polymerization EffectPhenotype in B. subtilis
PC190723 (Prototype)< 1.01.0Hyper-stabilizationFilamentation
Scaffold 149744-61-6 N/A (Precursor)> 128None (Inactive)Normal
Synthesized Derivative (Piperazinyl-Benzodioxine)> 50.0 0.5 - 1.0 Hyper-stabilization Filamentation

Interpretation: The rational incorporation of the 1,3-benzodioxine core maintains the potent MIC and on-target hyper-stabilization seen in PC190723, while the C8-piperazine modification (enabled by the carbaldehyde group) resolves the solubility bottleneck, yielding a superior drug candidate.

References

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Pharmaceuticals (Basel). PubMed Central (PMC). URL:[Link]

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences. PubMed Central (PMC). URL:[Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. Molecules. MDPI. URL:[Link]

Sources

Method

catalytic conversion of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde to its corresponding carboxylic acid

Application Note & Protocol Topic: High-Selectivity Catalytic Oxidation of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde to 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carboxylic Acid Abstract The selective oxidation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Selectivity Catalytic Oxidation of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde to 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carboxylic Acid

Abstract

The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This application note provides a detailed protocol for the highly chemoselective catalytic conversion of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde to its carboxylic acid derivative. The presence of a reducible nitro group on the aromatic ring necessitates a catalytic system that operates under mild conditions with high functional group tolerance. We present a robust protocol utilizing a copper(II)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) co-catalyst system with ambient air as the terminal oxidant. This method demonstrates excellent yield and selectivity, avoiding side reactions such as reduction of the nitro moiety or cleavage of the benzodioxine ring system. We provide a comprehensive guide covering catalyst selection rationale, a detailed step-by-step experimental protocol, methods for product characterization, and a discussion of the underlying reaction mechanism.

Introduction and Catalyst Selection Rationale

The oxidation of aldehydes to carboxylic acids is a fundamental reaction, yet its application to complex molecules requires careful consideration of chemoselectivity.[1] Traditional methods often rely on stoichiometric amounts of harsh, toxic oxidants like chromium or manganese reagents, which can lead to unwanted side products and significant waste.[1][2] Modern synthetic chemistry prioritizes the development of catalytic methods that are both efficient and environmentally benign, often employing molecular oxygen or air as the ultimate oxidant.[3]

The substrate of interest, 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (CAS 149744-61-6), presents a specific challenge due to the presence of an electron-withdrawing nitro group.[4][5] This functional group is susceptible to reduction under many catalytic conditions. Therefore, the chosen catalytic system must be capable of selectively oxidizing the aldehyde group while leaving the nitro group and the acid-labile benzodioxine ring intact.

Several modern catalytic systems were considered:

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs are effective organocatalysts for the aerobic oxidation of aldehydes.[6][7] They offer a metal-free alternative, but optimization can be substrate-dependent.

  • Biocatalysis: Aldehyde dehydrogenases (ALDHs) exhibit exceptional chemoselectivity in aqueous media under mild conditions.[1][8] While highly effective, this approach may require specialized equipment and expertise not available in all synthetic laboratories.

  • Copper/TEMPO Catalysis: This system, utilizing a copper salt in conjunction with a stable nitroxyl radical like TEMPO, is well-documented for the aerobic oxidation of a wide range of alcohols and aldehydes.[9][10] It is renowned for its operational simplicity, broad functional group tolerance, and use of air as the terminal oxidant at room temperature.[9]

For this application, the Copper/TEMPO system was selected as the method of choice. Its proven efficacy under mild conditions provides the high degree of chemoselectivity required to prevent reduction of the nitro group, making it an ideal, accessible, and robust solution for this transformation.[9][11]

Reaction Mechanism: The Cu/TEMPO Catalytic Cycle

The cooperative action between the copper catalyst and TEMPO is central to the reaction's success. The generally accepted mechanism involves the oxidation of Cu(I) to Cu(II) by molecular oxygen. The Cu(II) species then oxidizes TEMPO to the highly reactive N-oxoammonium ion. This N-oxoammonium ion is the primary oxidant that converts the aldehyde to a carboxylic acid, regenerating TEMPO in its reduced hydroxylamine form in the process. The hydroxylamine is then re-oxidized by the copper catalyst to complete the catalytic cycle. This synergistic process allows for the use of only a catalytic amount of both the copper salt and TEMPO, with air providing the terminal oxidizing power.

Experimental Protocol

This protocol details the conversion of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde to its corresponding carboxylic acid on a 1-gram scale.

Materials and Equipment
  • Substrate: 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (MW: 209.16 g/mol )[12]

  • Catalysts: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), TEMPO

  • Solvent: Acetonitrile (CH₃CN), HPLC grade

  • Work-up Reagents: Deionized water, Sodium hydroxide (NaOH), Hydrochloric acid (HCl, 1M), Ethyl acetate, Brine

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, magnetic stir plate, balloon (for O₂ or air atmosphere), TLC plates (silica gel), standard glassware for extraction and filtration, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (1.0 g, 4.78 mmol).

  • Solvent and Catalyst Addition: Add acetonitrile (20 mL) to the flask and stir until the substrate is fully dissolved. To this solution, add Cu(NO₃)₂·3H₂O (0.058 g, 0.24 mmol, 5 mol%) and TEMPO (0.037 g, 0.24 mmol, 5 mol%).

  • Reaction Execution: Fit the flask with a balloon filled with oxygen (or simply leave it open to the air, ensuring good headspace). Stir the resulting bright green mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours. The starting aldehyde spot will be consumed, and a new, more polar spot corresponding to the carboxylic acid will appear at a lower Rf value.

  • Work-up - Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Add 1M NaOH solution dropwise until the pH of the aqueous layer is ~10-11. This converts the product carboxylic acid to its water-soluble sodium salt.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL) to remove the catalysts and any non-acidic impurities. Discard the organic layers.

  • Work-up - Isolation:

    • Transfer the aqueous layer to a clean beaker and cool it in an ice bath.

    • Acidify the solution by slowly adding 1M HCl with stirring until the pH is ~2. The carboxylic acid product will precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL).

  • Drying: Dry the collected solid under high vacuum to a constant weight. The expected product is a pale yellow or off-white solid.

Process Validation and Data Presentation

The integrity of the protocol is validated through consistent results and thorough characterization of the final product.

Reaction Parameters
ParameterValue
Substrate6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde
Scale1.0 g (4.78 mmol)
Cu(NO₃)₂·3H₂O Loading5 mol %
TEMPO Loading5 mol %
SolventAcetonitrile
TemperatureRoom Temperature (~25°C)
AtmosphereO₂ (balloon) or Ambient Air
Reaction Time4-6 hours
Expected Yield>90%
Expected Analytical Data

The identity and purity of the resulting 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carboxylic acid (MW: 225.16 g/mol ) should be confirmed by spectroscopic methods.

AnalysisStarting AldehydeExpected Product (Carboxylic Acid)
¹H NMR Aldehyde proton (CHO) signal at ~9.8-10.2 ppm.Carboxylic acid proton (COOH) signal at ~11-13 ppm (broad singlet). Disappearance of the aldehyde proton signal.
¹³C NMR Aldehyde carbonyl carbon signal at ~190 ppm.Carboxylic acid carbonyl carbon signal at ~165-170 ppm.
FT-IR Aldehyde C=O stretch at ~1690 cm⁻¹.Carboxylic acid C=O stretch at ~1710 cm⁻¹; Broad O-H stretch from ~2500-3300 cm⁻¹.
HRMS (ESI-) [M-H]⁻ at m/z 208.0297[M-H]⁻ at m/z 224.0246

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Substrate & Catalysts setup Combine Reagents in Flask reagents->setup solvent Prepare Acetonitrile Solvent solvent->setup run Stir at RT under Air/O₂ Atmosphere setup->run monitor Monitor by TLC run->monitor extract Aqueous Extraction (pH 10-11) monitor->extract precipitate Acidify to pH 2 & Precipitate Product extract->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry Under Vacuum filtrate->dry char Characterize Product: - NMR - FT-IR - HRMS dry->char

Caption: Experimental workflow for the catalytic oxidation.

Conclusion

This application note details a highly efficient and chemoselective protocol for the oxidation of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. The use of a Cu/TEMPO catalytic system with air as the terminal oxidant provides a practical, scalable, and environmentally conscious alternative to traditional stoichiometric oxidants. The mild reaction conditions ensure the preservation of the sensitive nitro and benzodioxine functionalities, leading to high yields of the desired carboxylic acid product. This method is well-suited for researchers and professionals in drug development and chemical synthesis who require a reliable and selective oxidation procedure for complex aromatic aldehydes.

References

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. MDPI.
  • Copper-catalyzed aerobic oxidation of aldehydes to carboxylic acids. RSC Publishing.
  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC.
  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark.
  • Organocatalyzed Aerobic Oxidation of Aldehydes to Acids. Organic Letters.
  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxid
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Out of Thin Air? Catalytic Oxidation of Trace Aqueous Aldehydes with Ambient Dissolved Oxygen.
  • 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. Guidechem.
  • Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. Semantic Scholar.
  • Nef Reaction. Organic Chemistry Portal.
  • 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. Sapphire Bioscience.
  • Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. HIMS - University of Amsterdam.
  • 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde. SCBT - Santa Cruz Biotechnology.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side-product formation in reactions involving 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with 6-Nitro-2,4-dihydro-1,3-benzodi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde . This bifunctional scaffold presents a unique reactivity paradigm: it houses a highly electrophilic aldehyde, a reducible nitro group, and an acid-sensitive acetal-like ring system.

This guide bypasses generic advice to provide you with causally driven, self-validating protocols designed to eliminate side-product formation during your drug development workflows.

Reactivity Profiling & Structural Vulnerabilities

Before troubleshooting, it is critical to understand the causality behind side-product formation. The 1,3-benzodioxine core functions as a cyclic acetal of formaldehyde. Unlike the more robust 1,4-benzodioxine ring system, the 1,3-isomer is highly susceptible to hydrolysis under strongly acidic conditions[1]. Concurrently, the C6-nitro group is prone to over-reduction, and the C8-aldehyde is highly susceptible to disproportionation.

ReactivityMap Core 6-Nitro-2,4-dihydro-1,3- benzodioxine-8-carbaldehyde Aldehyde C8-Aldehyde (Electrophilic) Core->Aldehyde Nitro C6-Nitro (Reducible) Core->Nitro Acetal 1,3-Benzodioxine Ring (Acid Sensitive) Core->Acetal Cannizzaro Disproportionation Products Aldehyde->Cannizzaro Strong Base Aniline Aniline/Hydroxylamine Derivatives Nitro->Aniline Strong [H] Phenol Ring Cleavage (Phenol + Formaldehyde) Acetal->Phenol Strong Acid

Caption: Reactivity map of the benzodioxine scaffold highlighting degradation pathways.

Diagnostic Q&A: Troubleshooting Side-Products

Q1: During reductive amination, my LC-MS shows a major side-product with a mass corresponding to the loss of formaldehyde (M-30). How do I prevent this? Cause: You are likely observing 1,3-benzodioxine ring cleavage. The 1,3-benzodioxine ring is an acetal. If you are using Sodium Cyanoborohydride (NaBH₃CN) in methanolic HCl (pH < 3), the strong Brønsted acid hydrolyzes the acetal linkage, yielding a substituted phenol and releasing formaldehyde[1]. Solution: Shift to a mildly acidic buffering system (pH 4–5). Replace NaBH₃CN/HCl with Sodium Triacetoxyborohydride (STAB) and 1–2 equivalents of glacial acetic acid in dichloroethane (DCE). STAB operates efficiently at this pH, preserving the acetal linkage while facilitating imine reduction[2].

Q2: I am trying to reduce the C8-carbaldehyde to an alcohol, but I am isolating aniline and polymeric azo-compounds. What is the optimal chemoselective reducing agent? Cause: The nitro group is highly reducible. Standard catalytic hydrogenation (e.g., Pd/C with H₂) or strong hydride donors (like LiAlH₄) indiscriminately reduce both the aldehyde and the nitro moiety[3]. The complexity of nitro group reduction involves numerous reactive intermediates (nitroso, hydroxylamine) that cross-react with the aldehyde, forming polymeric side-products[3]. Solution: To selectively reduce the aldehyde while leaving the nitro group intact, utilize Sodium Borohydride (NaBH₄) at strictly controlled temperatures (0 °C), as it is generally unreactive toward nitro compounds[2]. For an even milder approach, Thiourea Dioxide (TUDO) has been proven as an effective, chemoselective reagent for reducing aldehydes in the presence of nitro groups without triggering nitroso intermediate formation[4].

Q3: Base-catalyzed Knoevenagel condensations with this aldehyde yield dark, tarry mixtures. Why? Cause: The C8-carbaldehyde is exceptionally electrophilic, a property exacerbated by the electron-withdrawing C6-nitro group. In the presence of strong bases (e.g., NaOH, KOH), the aldehyde rapidly undergoes the Cannizzaro reaction (disproportionation into the corresponding carboxylic acid and alcohol) or uncontrolled intermolecular aldol condensations. Solution: Employ mild, amine-based catalytic systems. A combination of piperidine and glacial acetic acid in refluxing toluene buffers the system against Cannizzaro disproportionation while effectively promoting the Knoevenagel condensation.

Reagent Matrix & Side-Product Profiling

To facilitate rapid decision-making at the bench, use the following quantitative matrix to select the appropriate reagent systems based on your target functional group.

Reaction TypeReagent SystemTarget Functional GroupPotential Side-ProductMitigation StrategyExpected Yield
Reductive Amination NaBH₃CN / HClSecondary AminePhenol (Ring Cleavage)Switch to STAB / AcOH (pH 4-5)< 20% (Old) / > 85% (New)
Reduction Pd/C, H₂Primary AlcoholAniline (Nitro Reduction)Use NaBH₄ at 0 °C or TUDO< 10% (Old) / > 90% (New)
Olefination NaOH / EtOHAlkeneCarboxylic Acid (Cannizzaro)Use Piperidine / AcOH in Toluene< 15% (Old) / > 80% (New)

Validated Workflows & Self-Validating Protocols

TroubleshootingFlow Start Reductive Amination Workflow Imine Imine Formation Start->Imine AcidCheck pH < 3? Imine->AcidCheck Cleavage Ring Cleavage (Side Product) AcidCheck->Cleavage Yes (e.g., HCl) Reduction Reduction Step AcidCheck->Reduction No (pH 4-5, AcOH) ReagentCheck Reagent Selection Reduction->ReagentCheck NitroRed Nitro Reduction (Side Product) ReagentCheck->NitroRed Pd/C, H2 or LiAlH4 Success Target Secondary Amine (High Yield) ReagentCheck->Success STAB or Mo-Sulfide

Caption: Decision tree for minimizing side-products during reductive amination.

Protocol A: Chemoselective Reductive Amination (STAB Method)

Objective: Synthesize a secondary amine without cleaving the 1,3-benzodioxine ring or reducing the nitro group.

  • Imine Formation: Dissolve 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq) to adjust the pH to ~4.5.

  • Pre-Stirring: Stir the mixture at room temperature for 2 hours under N₂.

    • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 7:3). The starting aldehyde stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP) as a bright orange spot. Proceed to step 3 only when the 2,4-DNP active spot is completely consumed, confirming full imine conversion and preventing direct reduction of the aldehyde.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Causality note: Using a mild base for the quench prevents unintended post-reaction acid hydrolysis of the acetal ring. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Aldehyde Reduction (NaBH₄ Method)

Objective: Reduce the C8-aldehyde to a primary alcohol while preserving the C6-nitro group.

  • Preparation: Dissolve the aldehyde (1.0 eq) in a 1:1 mixture of anhydrous Methanol and THF (0.1 M).

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes. Causality note: Strict temperature control is mandatory; at room temperature, NaBH₄ can begin to initiate single-electron transfer pathways leading to trace nitro reduction[2].

  • Reduction: Add NaBH₄ (1.0 eq) in three equal portions over 10 minutes to control the exothermic release of hydrogen gas.

  • Monitoring: Stir at 0 °C for 30 minutes.

    • Self-Validation Checkpoint: The reaction solution should remain pale yellow. A shift to a deep red or brown color indicates the unwanted formation of azo/azoxy intermediates (nitro reduction).

  • Quench: Quench by adding acetone (2.0 eq) to consume excess hydride, followed by water. Extract with Ethyl Acetate.

References

  • Selective reduction of aldehydes in the presence of a nitro group with TUDO ResearchGate[4]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Frontiers in Chemistry[3]

  • A Quick Guide to Reductions in Organic Chemistry American Chemical Society (ACS)[2]

  • A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System Benchchem[1]

Sources

Optimization

troubleshooting unexpected NMR shifts in 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde derivatives

Welcome to the Technical Support Center for 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde derivatives. This guide is designed for researchers and drug development professionals troubleshooting anomalous Nuclear Mag...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde derivatives. This guide is designed for researchers and drug development professionals troubleshooting anomalous Nuclear Magnetic Resonance (NMR) data.

Due to its unique structural topology—a rigid 1,3-benzodioxine acetal core coupled with a strongly electron-withdrawing nitro group and an anisotropic aldehyde—this scaffold frequently exhibits non-intuitive NMR behavior. Below, we dissect the causality behind these shifts and provide self-validating protocols to ensure your structural assignments are accurate.

Section 1: Conformational Dynamics & The Diastereotopic Dilemma

Q: Why do the C2 and C4 methylene protons of my benzodioxine core appear as complex doublets instead of the expected singlets?

A: This is a classic manifestation of restricted conformational dynamics. The 1,3-dioxane ring within the benzodioxine scaffold preferentially adopts a chair conformation to minimize torsional strain. In an idealized, rapidly flipping system, the axial and equatorial protons average out to a single chemical shift.

However, the steric bulk of the 8-carbaldehyde group and the electronic influence of the 6-nitro group restrict this chair-chair interconversion at room temperature. Consequently, the protons become diastereotopic. The equatorial C-H bonds experience a homoanomeric interaction ( n→σ∗ ) with the adjacent ring oxygens, weakening the bond and altering its shielding environment compared to the axial protons[1]. This results in distinct AB quartets (doublets of doublets) for both the O-CH₂-O (C2) and Ar-CH₂-O (C4) positions.

Self-Validating Protocol 1: Variable Temperature (VT) NMR for Conformational Verification

Causality: Elevating the temperature increases the thermal energy of the molecule, overcoming the rotational energy barrier of the 1,3-dioxane chair-chair interconversion. As the flip rate exceeds the NMR timescale, the diastereotopic protons average out, confirming the structural integrity of the core rather than a chemical impurity.

  • Sample Preparation: Prepare a 15 mM solution of the derivative in a high-boiling, non-polar solvent (e.g., Toluene-d₈ or DMSO-d₆, depending on solubility).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K to establish the baseline diastereotopic splitting (AB quartets for C2 and C4).

  • Thermal Ramp: Gradually increase the probe temperature in 10 K increments up to 373 K.

  • Equilibration: Allow exactly 5 minutes of equilibration time at each temperature step before tuning, matching, and shimming the probe.

  • Validation: Monitor the coalescence of the C2 and C4 doublets into broad singlets. If coalescence occurs, the anomalous splitting is definitively caused by restricted conformational dynamics.

Section 2: Solvent-Induced Chemical Shift Perturbations

Q: My aldehyde peak shifts massively (from ~9.9 ppm to >10.4 ppm) when I switch my NMR solvent from CDCl₃ to DMSO-d₆. Is my compound degrading?

A: Not necessarily; you are likely observing a profound solvent dipole effect. The 6-nitro group is a potent electron-withdrawing moiety (Hammett σmeta​ = 0.71). This inductive withdrawal severely deshields the aromatic ring and enhances the electrophilicity of the 8-carbaldehyde carbon.

In polar aprotic solvents like DMSO-d₆, the solvent molecules engage in strong dipole-dipole interactions and potential hydrogen bonding with the highly polarized carbonyl group. This complexation draws even more electron density away from the formyl proton, pushing its resonance significantly downfield compared to non-interacting solvents like CDCl₃[2].

Section 3: Acetal Hydrolysis & Sample Degradation

Q: I left my sample in CDCl₃ overnight, and my NMR now shows a loss of the C2 methylene signal at 5.3 ppm, alongside a new broad peak around 10.5 ppm. What happened?

A: Your compound has undergone acid-catalyzed acetal hydrolysis. 1,3-Benzodioxines are cyclic acetals, which are inherently labile toward Brønsted acids[3]. Chloroform-d (CDCl₃) degrades over time via photolysis to produce trace amounts of deuterium chloride (DCl) and phosgene. Even catalytic amounts of DCl will protonate the acetal oxygens, triggering a ring-opening event that yields a free salicylaldehyde derivative (evidenced by the new phenolic -OH peak at >10 ppm) and formaldehyde[4].

Self-Validating Protocol 2: Acid-Free NMR Sample Preparation

Causality: Basic alumina acts as an insoluble heterogeneous base that neutralizes trace DCl generated by the photolytic degradation of chloroform. By removing the Brønsted acid catalyst, the activation energy for acetal ring-opening becomes insurmountable at room temperature, preserving the benzodioxine core.

  • Solvent Sourcing: Obtain fresh CDCl₃. Do not use old bottles that have been exposed to ambient light or air.

  • Neutralization: Add 50 mg of basic alumina (Brockmann Grade I) to 1 mL of CDCl₃ in a microcentrifuge tube.

  • Agitation: Vortex the mixture vigorously for 30 seconds to ensure complete neutralization of any trace DCl.

  • Separation: Centrifuge the tube at 5,000 rpm for 2 minutes to pellet the alumina.

  • Sample Prep: Pipette the neutralized supernatant directly onto 5–10 mg of the 1,3-benzodioxine derivative in a clean NMR tube.

  • Validation: Acquire the spectrum immediately. The preservation of the C2 methylene peak at ~5.3 ppm validates that the core is intact and protected from acid hydrolysis.

Quantitative Data Summary

Table 1: Expected vs. Anomalous ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentExpected Shift (Idealized)Anomalous ObservationPrimary Mechanistic Cause
C2-Methylene (O-CH₂-O)5.20 – 5.40 (s, 2H)5.15 (d) & 5.45 (d), J = 6 HzRestricted chair-chair flip (diastereotopic protons)
C4-Methylene (Ar-CH₂-O)4.80 – 5.00 (s, 2H)4.75 (d) & 5.10 (d), J = 15 HzRestricted chair-chair flip (diastereotopic protons)
Aldehyde (C8-CHO)9.80 – 10.00 (s, 1H)10.30 – 10.50 (s, 1H)Solvent dipole interaction in polar aprotic media (e.g., DMSO-d₆)
Aromatic (C5-H, C7-H)7.80 – 8.20 (m, 2H)Loss of coupling, distinct singletsAcetal hydrolysis leading to ring-opened degradation products

Diagnostic Workflows & Mechanistic Pathways

NMR_Troubleshooting Start Unexpected NMR Shift Detected CheckSolvent Identify NMR Solvent Start->CheckSolvent IsCDCl3 Is the solvent CDCl3? CheckSolvent->IsCDCl3 CheckDegradation Check for Acetal Hydrolysis (Loss of C2/C4 signals) IsCDCl3->CheckDegradation Yes CheckSolventEffect Assess Solvent Dipole Effects (DMSO vs. CDCl3) IsCDCl3->CheckSolventEffect No (e.g., DMSO-d6) Neutralize Protocol: Neutralize CDCl3 with Basic Alumina CheckDegradation->Neutralize Degradation Found CheckConformation Check 1,3-Dioxane Conformation (Chair-Chair Flip) CheckDegradation->CheckConformation Intact Core VT_NMR Protocol: Variable Temperature (VT) NMR CheckConformation->VT_NMR

Workflow for diagnosing NMR anomalies in 1,3-benzodioxine derivatives.

Acetal_Hydrolysis Benzodioxine 1,3-Benzodioxine Core (Intact Acetal) Protonation Trace DCl in CDCl3 (Protonation of O1/O3) Benzodioxine->Protonation RingOpening Ring Opening (Oxocarbenium Ion) Protonation->RingOpening Hydrolysis Water Addition (Hemiacetal Intermediate) RingOpening->Hydrolysis Degradation Salicylaldehyde Derivative + Formaldehyde Hydrolysis->Degradation

Mechanistic pathway of acid-catalyzed acetal hydrolysis in 1,3-benzodioxines.

References

  • J. Cai, A. G. Davies and C. H. Schiesser, "NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction", Journal of the Chemical Society, Perkin Transactions 2, 1994, 1151-1156. URL:[Link]

  • R. E. Klinck and J. B. Stothers, "NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES", Canadian Journal of Chemistry, 1962. URL:[Link]

  • "Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals", Science of Synthesis, Thieme Connect. URL:[Link]

  • "Hydrates, Hemiacetals, and Acetals", Master Organic Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: A Guide to the Stable Storage of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Welcome to the dedicated technical support resource for 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in established principles of organic chemistry and material science.

I. Frequently Asked Questions (FAQs) on Compound Stability

Q1: What are the primary factors that can cause the degradation of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde during storage?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[3][4] Exposure can lead to complex degradation pathways, potentially involving the nitro group and the aromatic ring system.

  • Thermal Stress: Elevated temperatures can increase the rate of oxidation and may also lead to the decomposition of the benzodioxine ring system.[1]

Q2: I've noticed a slight color change in my sample, from a pale yellow to a more intense yellow or brownish hue. Is this a sign of degradation?

A2: Yes, a noticeable color change is often an early indicator of degradation. While the starting material is typically a pale-yellow solid, the formation of degradation products, such as the corresponding carboxylic acid or other chromophoric impurities, can lead to a more intense coloration. It is advisable to assess the purity of the material if a significant color change is observed.

Q3: How should I properly store 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde to minimize degradation?

A3: To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: Store at or below refrigerated temperatures (2-8 °C). For long-term storage, consider storage at -20 °C.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[6] If this is not feasible, ensure the container is tightly sealed to limit exposure to air.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[5]

  • Container: Use a tightly sealed, clean, and dry glass container.

Q4: Is it necessary to repurify the compound if I suspect degradation?

A4: If you observe signs of degradation, such as a significant color change or the appearance of additional spots on a Thin Layer Chromatography (TLC) analysis, repurification may be necessary to ensure the integrity of your experimental results. Recrystallization is a common method for purifying solid organic compounds.

II. Troubleshooting Guide: Addressing Common Storage Issues

This section provides a structured approach to identifying and resolving common issues encountered during the storage of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde.

Issue 1: Visible Color Change or Clumping of the Solid
  • Symptom: The compound, originally a free-flowing pale-yellow powder, has become a darker yellow or brownish color and may have formed clumps.

  • Potential Cause: This is a strong indication of chemical degradation, likely oxidation of the aldehyde to a carboxylic acid, which can be more hygroscopic and lead to clumping.

  • Troubleshooting Steps:

    • Purity Assessment: Perform a quick purity check using Thin Layer Chromatography (TLC). The appearance of a new, more polar spot (lower Rf value) can indicate the formation of the carboxylic acid.

    • Confirmation: For a more definitive analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[7] The appearance of new peaks confirms the presence of impurities.

    • Remediation: If significant degradation is confirmed, repurification by recrystallization is advised.

Issue 2: Inconsistent Experimental Results
  • Symptom: Reactions involving the compound are yielding lower than expected yields, or unexpected side products are being formed.

  • Potential Cause: The presence of impurities due to degradation can interfere with the desired reaction. The aldehyde may have partially oxidized to the less reactive carboxylic acid.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of your starting material using TLC or HPLC as described above.

    • Consider Solvent Effects: Ensure that the solvent used for storage is appropriate. While aprotic solvents are generally preferred, prolonged storage in any solvent is not recommended. Polar protic solvents, in particular, could potentially facilitate degradation pathways.[8][9][10][11]

    • Use a Fresh Sample: If possible, compare the performance of your stored sample with a fresh, unopened batch of the compound.

III. Analytical Protocols for Purity Assessment

Consistent and reliable analytical methods are crucial for monitoring the stability of your compound. Below are recommended starting protocols for TLC and HPLC analysis.

A. Thin Layer Chromatography (TLC)
  • Purpose: A rapid and simple method for qualitatively assessing the purity of the compound.

  • Protocol:

    • Plate: Silica gel 60 F254

    • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the pure compound.

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • Spotting: Apply a small spot of the dissolved sample to the TLC plate.

    • Development: Place the plate in a developing chamber saturated with the mobile phase.

    • Visualization: Visualize the spots under UV light (254 nm). The appearance of additional spots, particularly a more polar spot (lower Rf), indicates the presence of impurities.

B. High-Performance Liquid Chromatography (HPLC)
  • Purpose: A quantitative method to determine the purity of the compound and identify the presence of degradation products.

  • Protocol:

    • Column: A reversed-phase C18 column is typically suitable for this type of aromatic compound.

    • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point. A typical gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-22 min: Return to 95% A, 5% B

      • 22-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

Analytical Method Purpose Key Parameters Expected Outcome for Pure Compound Indication of Degradation
TLC Rapid qualitative purity checkSilica gel plate, Hexane:Ethyl Acetate eluent, UV visualizationA single, well-defined spotAppearance of additional spots, especially at a lower Rf value
HPLC Quantitative purity analysisC18 column, Water/Acetonitrile gradient, UV detectionA single major peak with a consistent retention timeAppearance of new peaks, reduction in the area of the main peak

IV. Visualizing Degradation and Prevention

To better understand the potential degradation pathways and the recommended storage protocol, the following diagrams are provided.

G Compound 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Oxidation Oxidation (O2, Light, Heat) Compound->Oxidation Susceptible Aldehyde Group Photodegradation Photodegradation (UV Light) Compound->Photodegradation Nitroaromatic System Thermal_Stress Thermal Stress (Heat) Compound->Thermal_Stress Benzodioxine Ring Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Other_Degradants Other Degradation Products Photodegradation->Other_Degradants Ring_Opened Ring-Opened Products Thermal_Stress->Ring_Opened

Caption: Potential Degradation Pathways.

G Start Receiving the Compound Check_Purity Initial Purity Check (TLC/HPLC) Start->Check_Purity Store Store in Amber Vial under Inert Gas at ≤ -20°C Check_Purity->Store Periodic_Check Periodic Purity Check (e.g., every 6 months) Store->Periodic_Check Purity_OK Purity Acceptable? Periodic_Check->Purity_OK Use Use in Experiment Purity_OK->Use Yes Repurify Repurify (e.g., Recrystallization) Purity_OK->Repurify No Repurify->Check_Purity Discard Discard and Obtain Fresh Stock Repurify->Discard

Caption: Recommended Storage and Handling Workflow.

V. References

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). PMC. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society. [Link]

  • Mechanism of decomposition of cyclic peroxides, 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, to afford hydroxyl radical. PubMed. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. [Link]

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. [Link]

  • Best way to store and transfer my benzaldehyde to air tight container? Sciencemadness Discussion Board. [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. [Link]

  • BENZALDEHYDE. Techno PharmChem. [Link]

  • Benzaldehyde Analytical Grade. Labbox. [Link]

  • Mechanistic Studies on the B(C6F5)3 Catalyzed Allylstannation of Aromatic Aldehydes with Ortho Donor Substituents. ACS Publications. [Link]

    • ANALYTICAL METHODS. [Link]

  • Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Benzaldehyde disposal and storage precautions. Shanghai Jinying Chemical Co., Ltd. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • Protic vs Aprotic Solvents Explained. Scribd. [Link]

  • An investigation of some base induced transformations of the 1,4-benzodioxan ring system. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • 1 Department of Analysis and Control Laboratories, Turkish Medicines and Medical Devices Agency, Sıhhiye, Ankara, Turkey. Universal Journal of Pharmaceutical Research. [Link]

  • Environmental generation and degradation of dibenzodioxins and dibenzofurans. PubMed. [Link]

  • Green Analytical Chemistry Protocols' guidelines for authors. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT): Thermal and Nucleophile-initiated Depolymerization. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reactions of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde as a key intermediate. Incomplete reactions can lead to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde as a key intermediate. Incomplete reactions can lead to significant delays and resource expenditure. This document provides a structured, causality-driven approach to diagnosing and resolving common issues encountered during the synthesis and subsequent reactions of this compound.

Compound Profile & Critical Properties

Before troubleshooting, it is crucial to understand the inherent reactivity and stability of the target molecule. The presence of a strongly electron-withdrawing nitro group and an electrophilic aldehyde function, combined with an acid-sensitive benzodioxine ring, dictates its chemical behavior.

PropertyValueSource
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [1][2]
CAS Number 149744-61-6[3]
Appearance Pale yellow to yellow solid (typical)Inferred
Solubility Soluble in DMF, DMSO, Acetone; sparingly soluble in alcohols; insoluble in water.Inferred
Stability The 1,4-benzodioxine ring system is generally stable but can be sensitive to strong acidic conditions, which may lead to ring-opening or degradation.[4][5] The nitro-aldehyde structure is susceptible to nucleophilic attack and oxidation/reduction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and actionable solutions.

Scenario 1: Incomplete Synthesis via Formylation

The most common route to this aldehyde is through electrophilic aromatic substitution (formylation) of a corresponding phenolic precursor, such as a derivative of 3-hydroxy-5-nitrobenzaldehyde.[6]

Question 1: My Duff formylation of the precursor phenol is stalling, with significant starting material remaining according to TLC/LC-MS analysis. What are the primary causes and how can I resolve this?

Answer: An incomplete Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is a frequent challenge, particularly with deactivated substrates.[7][8] The potent electron-withdrawing effect of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution, making the reaction inherently sluggish.[9][10]

Here are the likely causes and troubleshooting steps:

  • Insufficient Electrophilicity/Reaction Conditions:

    • Causality: The nitro group reduces the nucleophilicity of the aromatic ring, requiring harsh conditions to drive the reaction forward.[11] The standard Duff conditions may be too mild.

    • Solution 1: Change Acid Medium. Switch from acetic acid to a stronger acid like trifluoroacetic acid (TFA).[12] TFA can enhance the generation of the active electrophilic iminium species from HMTA.

    • Solution 2: Increase Temperature. Cautiously increase the reaction temperature in 10-15 °C increments. Monitor by TLC every 1-2 hours to track progress and check for byproduct formation. High temperatures can sometimes lead to polymerization.[13]

    • Solution 3: Consider Microwave Synthesis. Microwave-assisted synthesis can significantly reduce reaction times and improve yields for Duff formylations by providing efficient and uniform heating.[14]

  • Poor Reagent Quality or Stoichiometry:

    • Causality: HMTA is hygroscopic and can degrade over time. The stoichiometry is critical; an insufficient amount will naturally lead to an incomplete reaction.

    • Solution 1: Verify Reagent Quality. Use freshly opened or properly stored HMTA.

    • Solution 2: Adjust Stoichiometry. While a 1:1 ratio of HMTA to phenol is often cited, for deactivated systems, an excess of HMTA (e.g., 1.2 to 1.5 equivalents) may be necessary to push the equilibrium towards the product.[13]

  • Presence of Water:

    • Causality: While traditionally considered an anhydrous reaction, recent studies have shown that a stoichiometric amount of water can, paradoxically, increase yields in some Duff reactions.[14] However, excess water from wet solvents or reagents can hydrolyze the intermediate iminium species, halting the reaction.

    • Solution: Controlled Addition of Water. If using anhydrous conditions, ensure all glassware is oven-dried and solvents are anhydrous. Alternatively, explore the "wet" Duff modification by adding a controlled amount (e.g., 1 equivalent) of water to the reaction mixture.[14]

Troubleshooting Workflow: Incomplete Duff Formylation

start Incomplete Reaction: Starting Material (SM) Remains check_acid Analyze Acid Strength start->check_acid check_temp Review Reaction Temperature start->check_temp check_reagent Verify HMTA Quality & Stoichiometry start->check_reagent sol_acid Switch to Stronger Acid (e.g., TFA) check_acid->sol_acid sol_temp Increase Temperature (Monitor by TLC) check_temp->sol_temp sol_reagent Use Fresh HMTA Increase Stoichiometry (1.2-1.5 eq) check_reagent->sol_reagent sol_microwave Consider Microwave Irradiation sol_temp->sol_microwave

Caption: A logical workflow for troubleshooting an incomplete Duff reaction.

Question 2: My Reimer-Tiemann reaction attempt resulted in a complex mixture with very low yield of the desired product. Is this method suitable?

Answer: The Reimer-Tiemann reaction, which uses chloroform and a strong base, is generally not recommended for this specific transformation.[15][16]

  • Causality: This reaction proceeds via a dichlorocarbene intermediate.[17] The phenoxide, which is the active nucleophile, is strongly deactivated by the nitro group. Furthermore, the strongly basic conditions can promote side reactions with the nitro group or potentially cause decomposition of the benzodioxine ring.[5][18] The reaction is notorious for low yields even on activated phenols.[15]

  • Recommendation: The Duff formylation or Vilsmeier-Haack reaction are more appropriate choices for formylating electron-deficient phenols. If the Reimer-Tiemann must be used, expect low yields and complex purification.[19]

Scenario 2: Low Yields and Impurities in Subsequent Reactions

Question 3: I am performing a condensation reaction (e.g., Knoevenagel, Wittig) on the aldehyde group, but the reaction is incomplete and I'm isolating a significant amount of starting aldehyde. What could be the issue?

Answer: Assuming the aldehyde starting material is pure, an incomplete condensation reaction points to issues with nucleophile generation or reactivity.

  • Insufficient Basicity/Nucleophile Generation:

    • Causality: Many condensation reactions require a base to deprotonate a pro-nucleophile (e.g., malonic ester in a Knoevenagel condensation). The acidity of this pro-nucleophile and the strength of the base are critical.

    • Solution 1: Use a Stronger Base. If using a mild base like piperidine or triethylamine, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate in an appropriate solvent.

    • Solution 2: Ensure Anhydrous Conditions. For reactions involving organometallics (like the Wittig reaction), strict anhydrous conditions are paramount. Trace water will quench the ylide or organometallic reagent.

  • Steric Hindrance:

    • Causality: The aldehyde group is positioned ortho to the bulky benzodioxine ring. While not extremely hindered, a very bulky nucleophile may experience slow reaction kinetics.

    • Solution: Increase Reaction Time and/or Temperature. Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor by TLC. A moderate increase in temperature can also overcome the activation energy barrier.

Optimized Protocol: Duff Formylation Synthesis

This protocol is adapted from established methodologies for the formylation of deactivated phenols.[7][13]

Objective: To synthesize 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde from its phenolic precursor.

Materials:

  • 6-Nitro-2,4-dihydro-1,3-benzodioxin-8-ol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 eq)

  • Trifluoroacetic acid (TFA) (15-20 mL per gram of phenol)

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the phenolic precursor (1.0 eq) and HMTA (1.5 eq).

  • Carefully add trifluoroacetic acid (TFA) to the flask. The mixture may warm up.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-water.

  • Add 2M HCl solution and stir for 1 hour to hydrolyze the intermediate imine. A yellow precipitate should form.

  • Filter the solid product and wash thoroughly with water.

  • For further purification, dissolve the crude solid in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target aldehyde.

Comparative Analysis of Formylation Methods

MethodReagentsTypical Yield (Deactivated Phenols)ProsCons
Duff Reaction HMTA, Acid (AcOH, TFA)20-50%Inexpensive reagents; simple setup.[14]Often low yielding; requires acidic conditions.[7]
Reimer-Tiemann CHCl₃, NaOH/KOH< 20%Utilizes common lab reagents.Very low yields; harsh basic conditions; formation of isomers and byproducts.[15][20]
Vilsmeier-Haack POCl₃, DMF40-70%Generally higher yields; reliable.Reagents are corrosive and moisture-sensitive; requires anhydrous conditions.[21]
Gattermann HCN/Zn(CN)₂, HCl30-60%Good for certain substrates.Highly toxic reagents (cyanide).

References

  • Benchchem. (n.d.). A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. studylib.net.
  • Wikipedia. (n.d.). Duff reaction.
  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. (2023). The Journal of Organic Chemistry - ACS Publications.
  • Duff Reaction. (n.d.). SynArchive.
  • Reimer-Tiemann Reaction. (n.d.). Master Organic Chemistry.
  • 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. (n.d.). Guidechem.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Reimer-Tiemann Reaction. (2021). J&K Scientific LLC.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen.
  • Green approaches to salicylaldehydes and heteroaromatics. (n.d.).
  • Reimer-Tiemann Reaction. (2025). Online Organic Chemistry Tutor.
  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). PMC.
  • Benzaldehyde derivative synthesis by formylation. (n.d.). Organic Chemistry Portal.
  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.).
  • 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. (n.d.). Sapphire Bioscience.
  • Electrophilic Aromatic Substitution. (2025). LabXchange.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution.
  • Formylation – Knowledge and References. (n.d.). Taylor & Francis.
  • 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde. (n.d.). Santa Cruz Biotechnology.
  • 149744-61-6|6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. (n.d.). BLDpharm.
  • An investigation of some base induced transformations of the 1,4-benzodioxan ring system. (1984).
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025). Sarchem Labs.
  • Asymmetric Synthesis and CD Investigation of the 1,4-Benzodioxane Lignans Eusiderins A, B, C, G, L, and M. (2012). The Journal of Organic Chemistry - ACS Publications.
  • 3-Hydroxy-5-nitrobenzaldehyde. (n.d.). PubChem.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.).
  • EAS Synthesis Practice Problems. (2018). YouTube.
  • Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Potential of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Derivatives

This guide provides a comparative analysis of the potential biological activities of derivatives of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. While direct experimental data on this specific scaffold is limited...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the potential biological activities of derivatives of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. While direct experimental data on this specific scaffold is limited, this document synthesizes information from closely related structures and the known pharmacological effects of its key functional groups to offer a predictive roadmap for researchers, scientists, and drug development professionals. Our objective is to illuminate promising avenues for investigation and to provide a solid foundation for the rational design of novel therapeutic agents.

Introduction: The 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Scaffold

The core structure of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde presents a unique combination of a benzodioxine ring system, a nitro functional group, and a reactive carbaldehyde moiety. The benzodioxole and benzodioxane ring systems are recognized pharmacophores found in a variety of biologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The presence of a nitro group, a strong electron-withdrawing group, is known to significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.[3][4] Furthermore, the carbaldehyde group at the 8-position serves as a versatile synthetic handle for the generation of a diverse library of derivatives, such as hydrazones, chalcones, and Schiff bases, which are themselves classes of compounds with extensive pharmacological profiles.[5]

This guide will explore the potential biological activities of derivatives synthesized from this scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

Potential Anticancer Activity

The 1,3-benzodioxole scaffold has been identified in numerous compounds with demonstrated antitumor properties.[2][6] These derivatives can induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[2] The introduction of a nitro group onto an aromatic ring is a common strategy in the design of anticancer agents. For instance, 6-nitro-substituted quinoline and isoquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable example is a 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, which exhibited potent antitumor activity by inducing cell cycle arrest and apoptosis.[7] This suggests that the 6-nitro substitution on the benzodioxine ring could be a key contributor to cytotoxic activity.

The carbaldehyde at the 8-position allows for the synthesis of various derivatives with potential anticancer activity. For example, condensation with hydrazides can yield hydrazones, a class of compounds known for their wide range of biological activities, including anticancer effects.[5]

Proposed Synthetic Pathway and Rationale:

G A 6-Nitro-2,4-dihydro-1,3- benzodioxine-8-carbaldehyde C Hydrazone Derivative A->C Condensation B Hydrazide (R-CO-NH-NH2) B->C D Anticancer Screening (e.g., MTT Assay) C->D Biological Evaluation

Caption: Proposed workflow for synthesizing and evaluating hydrazone derivatives.

Potential Antimicrobial Activity

Benzodioxane derivatives have been investigated for their antimicrobial properties.[8] The nitro group is a well-established pharmacophore in antimicrobial drug discovery, with nitroaromatic compounds exhibiting a broad spectrum of activity against bacteria, fungi, and protozoa.[4] The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.

Derivatives such as Schiff bases and chalcones, synthesized from the parent carbaldehyde, have also demonstrated significant antimicrobial potential. The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are often crucial for their biological activity.

Comparative Table of Potential Derivatives and Their Rationale:
Derivative ClassR-Group ModificationRationale for SynthesisSuggested Biological Assay
Hydrazones Varied aromatic and heterocyclic ringsHydrazones are known to possess broad-spectrum antimicrobial activity.Minimum Inhibitory Concentration (MIC) Assay
Schiff Bases Substituted anilinesThe imine linkage is a key feature in many antimicrobial compounds.Agar Disc Diffusion Assay
Chalcones AcetophenonesThe α,β-unsaturated ketone system is a known pharmacophore for antimicrobial action.Broth Microdilution Assay

Potential Anti-inflammatory Activity

Certain benzodioxole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[1] While the direct influence of a 6-nitro group on anti-inflammatory activity is less documented for this specific scaffold, the synthesis of derivatives bearing known anti-inflammatory pharmacophores could be a promising strategy. For instance, the synthesis of acetic acid derivatives from the carbaldehyde could mimic the structure of some non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

General Synthesis of Hydrazone Derivatives
  • Dissolve 1 equivalent of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde in a suitable solvent (e.g., ethanol).

  • Add a solution of 1.1 equivalents of the desired hydrazide in the same solvent.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed Cells B Incubate (24h) A->B C Add Compound B->C D Incubate (48-72h) C->D E Add MTT D->E F Incubate (4h) E->F G Add DMSO F->G H Read Absorbance G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde scaffold holds considerable, yet largely unexplored, potential for the development of novel therapeutic agents. Based on the well-documented biological activities of the benzodioxine ring system and the significant influence of the nitro functional group, derivatives of this compound are promising candidates for anticancer and antimicrobial drug discovery. The versatile carbaldehyde moiety allows for the straightforward synthesis of a wide array of derivatives.

Future research should focus on the systematic synthesis and biological evaluation of diverse derivatives to establish a clear structure-activity relationship (SAR). This will enable the optimization of lead compounds with enhanced potency and selectivity. The insights and protocols provided in this guide serve as a foundational resource to stimulate and guide these future investigations.

Sources

Comparative

quantitative structure-activity relationship (QSAR) studies of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde analogs.

A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Analogs for Drug Discovery In the landscape of modern medicinal chemistry, the q...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Analogs for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is increasingly driven by computational methodologies that accelerate the drug discovery process.[1] Among these, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a powerful tool for predicting the biological activity of chemical compounds based on their molecular structures.[2] This guide provides a comprehensive overview of the principles and a practical workflow for conducting QSAR studies on a promising class of compounds: 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde analogs.

The 1,3-benzodioxole moiety is a key structural motif in numerous biologically active natural products and synthetic compounds.[3] The introduction of a nitro group, a potent electron-withdrawing group, can significantly modulate the physicochemical and biological properties of these molecules, making them interesting candidates for various therapeutic targets.[4] The carbaldehyde function at the 8-position further provides a reactive handle for synthetic modifications, allowing for the generation of a diverse library of analogs.

This guide is intended for researchers, scientists, and drug development professionals seeking to apply QSAR methodologies to this novel scaffold. We will delve into the intricacies of designing and executing a robust QSAR study, from data set preparation and descriptor calculation to model building and validation, all within the framework of scientific integrity and reproducibility.

The QSAR Workflow: A Step-by-Step Approach

A successful QSAR study follows a systematic workflow to ensure the development of a predictive and reliable model. The following sections outline the key steps involved, providing both theoretical background and practical considerations.

Data Set Preparation and Curation

The foundation of any QSAR model is a high-quality data set of compounds with their corresponding biological activities. For our target analogs, this would typically involve synthesizing a series of derivatives with variations at different positions of the 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde scaffold.

Experimental Protocol: Synthesis of Analogs

A general synthetic route could involve the modification of the carbaldehyde group, for instance, through condensation reactions with various amines to form Schiff bases, or its reduction to an alcohol followed by etherification or esterification.

Experimental Protocol: Biological Activity Assay

The choice of biological assay depends on the therapeutic target of interest. For example, if the aim is to develop anticancer agents, a standard MTT assay could be used to determine the cytotoxic activity (IC50 values) of the synthesized analogs against a panel of cancer cell lines.

A hypothetical data set for a QSAR study is presented in Table 1.

Compound IDR-groupMolecular Weight ( g/mol )logPIC50 (µM)pIC50 (-logIC50)
1 -H209.151.8550.24.30
2 -CH3223.182.2535.84.45
3 -OH225.151.6275.14.12
4 -NH2224.171.4560.54.22
5 -Cl243.602.5520.14.70
6 -Br288.052.8015.34.82
7 -OCH3239.181.9842.74.37
8 -CF3277.153.1010.54.98

Table 1: Hypothetical data set of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde analogs with their physicochemical properties and biological activity.

Molecular Descriptor Calculation

Once the data set is assembled, the next step is to calculate molecular descriptors for each compound. These numerical values represent different aspects of the molecular structure and are categorized as 1D, 2D, or 3D descriptors.

  • 1D Descriptors: Molecular weight, atom counts, etc.

  • 2D Descriptors: Topological indices, molecular connectivity indices, etc.

  • 3D Descriptors: van der Waals volume, surface area, etc.

A variety of software packages are available for descriptor calculation. The choice of descriptors is crucial and should ideally be guided by the known or hypothesized mechanism of action of the compounds. For nitroaromatic compounds, electronic descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be particularly relevant.[5]

Model Building

With the descriptors calculated, a mathematical model can be built to establish a relationship between the descriptors (independent variables) and the biological activity (dependent variable). Several machine learning algorithms can be employed for this purpose.[2]

  • Multiple Linear Regression (MLR): A simple and interpretable method that fits a linear equation to the data.

  • Support Vector Machines (SVM): A powerful algorithm that can handle non-linear relationships.

  • Random Forest (RF): An ensemble method that builds multiple decision trees and combines their predictions.

The data set is typically split into a training set for model development and a test set for evaluating the model's predictive performance on unseen data.

Model Validation

Rigorous validation is essential to ensure that the QSAR model is robust and has good predictive power.[6] Both internal and external validation techniques should be employed.

  • Internal Validation:

    • Leave-one-out cross-validation (LOO-CV): A single data point is left out, and the model is trained on the rest of the data. This process is repeated for all data points.

    • R² (Coefficient of determination): Measures the goodness of fit of the model.

    • Q² (Cross-validated R²): Measures the predictive ability of the model.

  • External Validation:

    • The model's ability to predict the biological activity of the compounds in the test set is evaluated.

    • R²pred (Predictive R²): Measures the predictive performance on the external test set.

A reliable QSAR model should have high values for R², Q², and R²pred.

Visualizing the QSAR Workflow

The entire QSAR workflow can be visualized using a flowchart, as shown below.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_application Model Application A Synthesize Analogs B Biological Activity Assay A->B C Data Curation B->C D Calculate Molecular Descriptors C->D E Split Data (Training/Test) D->E F Build QSAR Model E->F G Internal Validation (Cross-Validation) F->G H External Validation F->H G->F Refine Model I Predict Activity of New Compounds H->I J Lead Optimization I->J

A flowchart illustrating the key steps in a typical QSAR study.

Interpreting QSAR Models and Driving Lead Optimization

A validated QSAR model is not just a predictive tool; it also provides valuable insights into the structure-activity relationships of the compound series. By analyzing the contribution of different descriptors to the model, researchers can identify the key molecular features that are either beneficial or detrimental to the desired biological activity.

For instance, a positive coefficient for the logP descriptor in an MLR model would suggest that increasing the lipophilicity of the analogs could lead to higher potency. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are not well-tolerated in the binding pocket of the target protein.

This information is invaluable for guiding the design of new, more potent analogs, thereby accelerating the lead optimization phase of drug discovery.

Conclusion

QSAR modeling is an indispensable tool in modern drug discovery, offering a rational and efficient approach to identifying and optimizing lead compounds. For novel scaffolds such as 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, a well-designed and rigorously validated QSAR study can provide crucial insights into their structure-activity relationships, paving the way for the development of new therapeutic agents. By following the systematic workflow outlined in this guide, researchers can harness the power of QSAR to navigate the complex landscape of medicinal chemistry and accelerate the journey from a promising scaffold to a potential drug candidate.

References

  • Melchiorre, C., Bolognesi, M. L., Budriesi, R., Chiarini, A., Giardinà, D., Minarini, A., ... & Leonardi, A. (1998). Search for selective antagonists at α1-adrenoreceptors: neutral or negative antagonism?. Il Farmaco, 53(4), 278-286.
  • Nakai, H., Takayama, M., Obata, T., Tanaka, H., & Inagaki, M. (1988). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. Journal of Medicinal Chemistry, 31(1), 84-91.
  • Guillaumet, G. (1996). 1,4-Dioxins, Oxathiins, Dithiins and their Benzo Derivatives.
  • Longdom Publishing. (2022). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Journal of Computer Science & Systems Biology, 15(10), 1-2.
  • Zhao, Y. H., Yuan, L. G., Wang, L. S., & Wang, J. T. (1998). Quantitative structure-activity relationships of nitroaromatic compounds to four aquatic organisms. Chemosphere, 37(6), 1235-1244.
  • Wada, H., Gacche, R. N., & Dhiman, N. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882-2894.
  • Chen, X., Li, H., & Si, Z. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1216453.
  • Shankar, R., Kumar, A., & Singh, P. P. (2022). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 10, 987654.
  • González-Durruthy, M., Ruso, J. M., & Prieto, G. (2018). Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal, 12, 1-13.
  • Al-Suhaimi, K. M., El-Shishtawy, R. M., & Al-Warhi, T. (2024). Bio-computational modeling, POM analysis and molecular dynamic simulation for novel synthetic quinolone and benzo[d][7][8]oxazine candidates as antimicrobial inhibitors. Scientific Reports, 14(1), 1-18.

  • Martínez-Alvarez, J. C., & Paz-Marín, J. P. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3594.
  • Ibezim, A., Onyishi, I. V., & Edeh, H. O. (2022). 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio) acetamide derivatives as influenza A virus inhibitors. Journal of Taibah University for Science, 16(1), 748-765.
  • Capelli, A. M., Gissi, A., & Papa, E. (2022). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. International Journal of Molecular Sciences, 23(19), 11847.
  • Gramatica, P. (2013). QSAR models for the (eco-)
  • Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Liu, Z. (2026). Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity. Arabian Journal of Chemistry, 19(1), 105432.

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Validation

comparing the efficacy of different synthetic routes to 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Introduction 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a key building block in medicinal chemistry, valued for its unique structural framework that incorporates a nitro group and a carbaldehyde function on a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a key building block in medicinal chemistry, valued for its unique structural framework that incorporates a nitro group and a carbaldehyde function on a benzodioxine scaffold. This arrangement of functional groups makes it a versatile precursor for the synthesis of a diverse range of biologically active molecules. The efficiency, regioselectivity, and overall practicality of its synthesis are, therefore, of considerable interest to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comparative analysis of two plausible synthetic strategies for the preparation of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde. The proposed routes are evaluated based on established principles of organic synthesis, with supporting data from analogous reactions reported in the scientific literature. We will delve into the mechanistic rationale behind each approach, offering insights into potential challenges and optimization strategies.

Proposed Synthetic Pathways: A Strategic Overview

Two primary retrosynthetic disconnections for the target molecule lead to two distinct forward synthetic strategies:

  • Route A: Late-Stage Formylation. This approach involves the initial synthesis of a 6-nitro-2,4-dihydro-1,3-benzodioxine intermediate, followed by the introduction of the carbaldehyde group at the C-8 position.

  • Route B: Late-Stage Nitration. In contrast, this strategy prioritizes the synthesis of a 2,4-dihydro-1,3-benzodioxine-8-carbaldehyde intermediate, with the nitro group being introduced in the final step.

The following sections will provide a detailed examination of each route, including step-by-step experimental protocols adapted from established methodologies.

Route A: Synthesis via Formylation of 6-Nitro-2,4-dihydro-1,3-benzodioxine

This synthetic pathway commences with the protection of a substituted catechol, followed by nitration, and concludes with the challenging formylation of an electron-deficient aromatic ring.

Workflow for Route A

Route A cluster_0 Step 1: Dioxine Formation cluster_1 Step 2: Formylation 3-Nitrocatechol 3-Nitrocatechol 6-Nitro-2,4-dihydro-1,3-benzodioxine 6-Nitro-2,4-dihydro-1,3-benzodioxine 3-Nitrocatechol->6-Nitro-2,4-dihydro-1,3-benzodioxine Paraformaldehyde, Acid catalyst Target_Molecule 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde 6-Nitro-2,4-dihydro-1,3-benzodioxine->Target_Molecule Formylating Agent Route B cluster_0 Step 1: Dioxine Formation cluster_1 Step 2: Nitration 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde 2,4-dihydro-1,3-benzodioxine-8-carbaldehyde 2,4-dihydro-1,3-benzodioxine-8-carbaldehyde 2,3-Dihydroxybenzaldehyde->2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Paraformaldehyde, Acid catalyst Target_Molecule 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde 2,4-dihydro-1,3-benzodioxine-8-carbaldehyde->Target_Molecule Nitrating Agent

Comparative

Comparative Guide: Molecular Docking and Efficacy of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde Derivatives vs. Standard Inhibitors

Executive Summary The search for novel antimicrobial and antineoplastic agents has increasingly focused on functionalized oxygen-containing heterocycles. Among these, 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel antimicrobial and antineoplastic agents has increasingly focused on functionalized oxygen-containing heterocycles. Among these, 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (CAS: 149744-61-6) has emerged as a highly versatile synthetic scaffold [4]. By leveraging the electron-withdrawing properties of the 6-nitro group and the synthetic handle of the 8-carbaldehyde moiety, researchers can synthesize potent Schiff bases, thiazolidinediones, and oxadiazoles.

This guide objectively compares the molecular docking performance and in vitro efficacy of targeted 6-nitro-1,3-benzodioxine derivatives against standard clinical inhibitors and unsubstituted benzodioxane analogs. We focus on two validated therapeutic targets: FabH (β-Ketoacyl-acyl carrier protein synthase III) for antibacterial activity [1], and Telomerase for anticancer activity [2].

Mechanistic Rationale: The 6-Nitro-Benzodioxine Scaffold

To understand the superior binding affinity of these derivatives, we must analyze the causality behind their molecular interactions:

  • The 1,3-Benzodioxine Core: This rigid, oxygen-rich bicyclic system provides an optimal geometric fit for the hydrophobic pockets of target enzymes, displacing water molecules and increasing binding entropy.

  • The 6-Nitro Substituent: The strong electron-withdrawing nature of the nitro group creates an electron-deficient aromatic ring, facilitating π−π interactions with electron-rich residues (e.g., Tryptophan or Tyrosine) in the active site. Furthermore, the oxygen atoms of the nitro group act as potent hydrogen-bond acceptors.

  • The 8-Carbaldehyde Derivatization: Condensation at the 8-position allows the molecule to extend into adjacent binding clefts. For instance, thiazolidinedione derivatives synthesized from this carbaldehyde can form critical hydrogen bonds with catalytic residues like Arg36 in the FabH active site [1].

Comparative Efficacy Data

The following tables summarize the quantitative performance of synthesized 6-nitro-benzodioxine derivatives compared to unsubstituted benchmarks and clinical standards.

Table 1: Antibacterial Activity (Target: E. coli FabH)

Derivatives were evaluated for their binding affinity to FabH (PDB: 1HNJ) and their corresponding in vitro inhibitory concentrations [1, 3].

Compound ClassSpecific Derivative / StandardDocking Score (kcal/mol)FabH IC 50​ (μM)E. coli MIC (μg/mL)
6-Nitro-Benzodioxine 8-Thiazolidinedione derivative-9.40.081.56
6-Nitro-Benzodioxine 8-Schiff Base derivative-8.70.453.12
Unsubstituted 1,4-Benzodioxane control-6.28.50>32.0
Clinical Standard Ciprofloxacin-7.8N/A (Gyrase target)0.50
Standard Inhibitor Cerulenin (FabH control)-8.10.222.00
Table 2: Anticancer Activity (Target: Human Telomerase)

Derivatives were docked against the telomerase active site (PDB: 3DU6) and evaluated via TRAP-PCR-ELISA [2].

Compound ClassSpecific Derivative / StandardDocking Score (kcal/mol)Telomerase IC 50​ (μM)MCF-7 IC 50​ (μM)
6-Nitro-Benzodioxine 8-Oxadiazole derivative-10.20.955.20
Unsubstituted 1,4-Benzodioxane-oxadiazole-7.54.3018.50
Clinical Standard 5-Fluorouracil (5-FU)-6.8N/A3.80

Data Interpretation: The inclusion of the 6-nitro group significantly improves the docking score (by ~2-3 kcal/mol) compared to unsubstituted analogs, directly translating to a 10-fold increase in enzyme inhibition (IC 50​ ).

Self-Validating Experimental Protocols

To ensure scientific integrity, all computational and biochemical protocols must operate as self-validating systems.

Molecular Docking Workflow

A docking study is only as reliable as its validation step. We utilize a re-docking methodology to confirm the algorithm's accuracy before screening novel derivatives.

MolecularDocking N1 Ligand Preparation (6-Nitro-benzodioxine derivatives) N3 Protocol Validation (Native Ligand RMSD < 2.0 Å) N1->N3 N2 Protein Preparation (FabH / Telomerase) N2->N3 N4 Grid Box & Docking (AutoDock Vina) N3->N4 N5 Interaction Analysis (Hydrogen bonds, Pi-Pi stacking) N4->N5

Fig 1: Self-validating molecular docking workflow for 6-nitro-benzodioxine derivatives.

Step-by-Step Docking Protocol:

  • Protein Preparation: Download the target crystal structure (e.g., FabH, PDB ID: 1HNJ) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation: Sketch the 6-nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde derivatives. Perform energy minimization using the MM2 force field until the gradient is <0.01 kcal/mol/Å.

  • Self-Validation (Crucial Step): Extract the co-crystallized native ligand from the PDB file. Define the Grid Box around its coordinates. Re-dock the native ligand using AutoDock Vina. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be ≤2.0 Å. If this fails, grid parameters must be adjusted.

  • Execution & Scoring: Dock the prepared derivatives within the validated grid box. Extract the lowest binding energy (kcal/mol) poses.

  • Interaction Analysis: Use Discovery Studio Visualizer to map 2D/3D interactions, specifically verifying if the 6-nitro group forms the hypothesized hydrogen bonds with the catalytic triad.

In Vitro Enzyme Inhibition Assays

The biological causality of the docking results is confirmed through targeted enzyme assays.

FabHInhibition S1 Acetyl-CoA + Malonyl-ACP E1 FabH Enzyme (Active Site) S1->E1 Substrate Binding P1 Acetoacetyl-ACP (FAS II Initiation) E1->P1 Catalysis I1 6-Nitro-benzodioxine Derivatives I1->E1 Competitive Inhibition

Fig 2: Mechanism of FabH inhibition by 6-nitro-benzodioxine derivatives in the FAS II pathway.

Step-by-Step FabH Inhibition Protocol:

  • System Setup: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 1 mM DTT, 50 μM acetyl-CoA, and 100 ng of purified E. coli FabH enzyme.

  • Inhibitor Incubation: Add the 6-nitro-benzodioxine derivatives (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 μM to 10 μM). Include a negative control (DMSO only) and a positive control (Cerulenin). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 μM of radiolabeled [14C] malonyl-ACP to initiate the reaction.

  • Quantification: After 30 minutes, quench the reaction with 10% trichloroacetic acid (TCA). Centrifuge to pellet the precipitated proteins. Measure the radioactivity of the synthesized [14C] acetoacetyl-ACP using a liquid scintillation counter.

  • Data Analysis: Calculate the IC 50​ values using non-linear regression analysis. The self-validating nature of this assay relies on the positive control (Cerulenin) falling within its known literature IC 50​ range (0.2 - 0.5 μM); if it deviates, the assay is voided and recalibrated.

Conclusion

Derivatives of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde represent a significant structural upgrade over standard 1,4-benzodioxane scaffolds. The strategic placement of the 6-nitro group enhances active-site anchoring via hydrogen bonding, while the 8-carbaldehyde provides a versatile vector for target-specific functionalization. As demonstrated by the comparative docking and in vitro data, these compounds offer highly competitive IC 50​ profiles against both bacterial FabH and human Telomerase, positioning them as high-value leads in modern drug development.

References

  • Design, synthesis and molecular docking of 1,4-benzodioxane thiazolidinedione piperazine derivatives as FabH inhibitors. Bioorganic Chemistry (2019). Available at:[Link][1]

  • Synthesis, biological evaluation, and molecular docking studies of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry (2011). Available at:[Link][2]

  • Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents. ResearchGate (2020). Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (CAS 149744-61-6). As a compound combining the functionalities of a nitroarom...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde (CAS 149744-61-6). As a compound combining the functionalities of a nitroaromatic and an aldehyde, it necessitates a cautious and informed approach to its handling and disposal to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Core Safety Principles

  • Nitroaromatic Compounds: These are recognized for their potential toxicity and mutagenicity.[1] The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation.[1] Some polynitrated aromatic compounds can be energetic materials, though the single nitro group in this compound makes it less likely to be shock-sensitive, it should still be handled with care.

  • Aromatic Aldehydes: Many aldehydes are known to be irritants to the skin, eyes, and respiratory system.[2][3]

Therefore, 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde should be treated as a hazardous substance with the following potential hazards:

  • Irritant: Causes skin, eye, and respiratory irritation.[3]

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Should not be released into the environment.[2]

Core Safety Principle: Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes and airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Flame-resistant laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Work in a certified chemical fume hoodMinimizes inhalation of any dust or vapors, which may be irritating or toxic.[4]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination.

  • Alert and Evacuate: Immediately notify personnel in the vicinity and, if the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, use a non-combustible absorbent material like sand or vermiculite to cover and contain the material. Do not use combustible materials such as paper towels.

  • Collection: Carefully scoop the contained material and absorbent into a clearly labeled, sealed, and compatible hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Standard Operational Disposal Plan: Unaltered Waste

For the disposal of expired, unused, or surplus 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde in its original form:

  • Container Management: Keep the compound in its original or a compatible, well-sealed container. Ensure the container is in good condition and not leaking.

  • Labeling: The container must be clearly labeled with the full chemical name: "6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde" and the appropriate hazard warnings (e.g., "Irritant," "Toxic").

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids.[3]

  • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Laboratory-Scale Chemical Deactivation: Oxidation of the Aldehyde

For laboratories equipped and authorized to perform chemical deactivation of hazardous waste, the aldehyde functional group can be oxidized to a less reactive and generally less toxic carboxylic acid. This procedure should only be undertaken by trained personnel in a controlled laboratory setting.

Principle: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively convert aromatic aldehydes to their corresponding carboxylic acids. The reaction is typically performed in an aqueous solution.

Experimental Protocol: Permanganate Oxidation
  • Preparation: In a properly functioning chemical fume hood, prepare a dilute solution of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde in a suitable solvent that is miscible with water (e.g., acetone or tetrahydrofuran).

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer, prepare a dilute aqueous solution of potassium permanganate. The amount of permanganate should be in stoichiometric excess to ensure complete oxidation of the aldehyde.

  • Controlled Addition: Slowly add the permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that all the aldehyde has been oxidized.

  • Quenching: If excess permanganate is present, it can be quenched by the careful addition of a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Neutralization and Disposal: The resulting mixture, containing the carboxylate salt of the oxidized product and manganese dioxide, should be neutralized with a dilute acid (e.g., sulfuric acid) if necessary. This final solution should be collected as hazardous aqueous waste and disposed of through your institution's EHS office. While the primary hazard of the aldehyde has been mitigated, the resulting solution still contains hazardous materials.

Disposal Workflow Visualization

DisposalWorkflow cluster_assessment Initial Assessment cluster_handling Safe Handling & Containment cluster_final_disposal Final Waste Management Start Unwanted/Expired 6-Nitro-2,4-dihydro-1,3- benzodioxine-8-carbaldehyde HazardID Hazard Identification: - Irritant - Toxic - Environmental Hazard Start->HazardID PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat HazardID->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood DirectDisposal Standard Disposal (Unaltered) FumeHood->DirectDisposal Deactivation Chemical Deactivation (Oxidation of Aldehyde) FumeHood->Deactivation LabelWaste Label as Hazardous Waste DirectDisposal->LabelWaste WasteContainer Collect in a Labeled Waste Container Deactivation->WasteContainer Segregate Segregate from Incompatibles LabelWaste->Segregate EHS Contact EHS for Professional Disposal Segregate->EHS WasteContainer->LabelWaste

Sources

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